molecular formula C16H23NO B2924169 N-cyclooctyl-3-methylbenzamide CAS No. 339018-58-5

N-cyclooctyl-3-methylbenzamide

Cat. No.: B2924169
CAS No.: 339018-58-5
M. Wt: 245.366
InChI Key: XPOCBNVOHWAROU-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-methylbenzamide is a chemical compound of interest in medicinal chemistry and biological research. With a molecular structure featuring a benzamide core substituted with a methyl group and a cyclooctyl ring, this compound is part of a class of molecules known to exhibit various pharmacological activities. Structural analogs, such as similar N-cyclooctyl benzamide derivatives, have been investigated in patent literature for potential applications in treating degenerative and inflammatory diseases . Related compounds with nitrogen-containing heterocyclic systems have also been studied for their utility in managing neuropathic pain, inflammatory pain, and other conditions, suggesting a research pathway for exploring mechanisms of action involving specific receptors or enzymes . Researchers utilize this compound and its analogs as a scaffold in drug discovery and development, particularly when exploring structure-activity relationships (SAR) to optimize potency and selectivity. The synthetic route for such compounds can be optimized for high yield and purity, as demonstrated by improved methods for synthesizing related benzamides . N-cyclooctyl-3-methylbenzamide is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclooctyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-8-7-9-14(12-13)16(18)17-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCBNVOHWAROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322603
Record name N-cyclooctyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339018-58-5
Record name N-cyclooctyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Cyclooctyl-3-methylbenzamide (CAS 339018-58-5): Technical Monograph

[1][2]

Executive Summary

N-Cyclooctyl-3-methylbenzamide (CAS 339018-58-5) is a lipophilic benzamide derivative utilized primarily as a structural probe in medicinal chemistry and high-throughput screening (HTS) libraries.[1][2] Characterized by a "meta-tolyl" headgroup and a bulky, hydrophobic cyclooctyl tail, this molecule serves as a critical scaffold for interrogating large hydrophobic binding pockets in G-Protein Coupled Receptors (GPCRs) and enzymes such as 11


2

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers evaluating this scaffold for lead optimization or structure-activity relationship (SAR) studies.

Physicochemical Profile & Cheminformatics

Understanding the physicochemical landscape of CAS 339018-58-5 is essential for predicting its behavior in biological assays.[2] The molecule exhibits high lipophilicity due to the cyclooctyl ring, suggesting excellent membrane permeability but potentially limited aqueous solubility.

Table 1: Key Chemical Properties
PropertyValueNotes
Chemical Formula

-
Molecular Weight 245.36 g/mol Fragment-like, suitable for lead optimization.[2]
Exact Mass 245.1780Monoisotopic mass for MS identification.[2]
Predicted LogP 4.2 - 4.8Highly lipophilic; likely requires DMSO for stock solutions.[2]
TPSA 29.10

Polar surface area dominated by the amide bond; indicates good blood-brain barrier (BBB) penetration potential.[2]
H-Bond Donors 1Amide -NH.[2]
H-Bond Acceptors 1Amide Carbonyl -O.
Rotatable Bonds 2Bond between phenyl-carbonyl and carbonyl-nitrogen.[2]
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • The Core (Amide Linker): A rigid connector that positions the two hydrophobic domains.[2] It acts as a hydrogen bond donor/acceptor locus.[2][3]

  • The Head (3-Methylphenyl): A planar aromatic system.[2] The meta-methyl group provides a small hydrophobic anchor and prevents free rotation, potentially locking the conformation in the active site.

  • The Tail (Cyclooctyl): A large, flexible aliphatic ring.[2] This "greasy" moiety is critical for filling large hydrophobic pockets often found in allosteric sites of GPCRs.[2]

Synthetic Methodology

For researchers needing to resynthesize or scale up CAS 339018-58-5, the most robust method involves the Schotten-Baumann reaction or a standard amide coupling.[2] The acid chloride route is preferred for yield and simplicity.

Protocol: Acid Chloride Coupling

Reaction: 3-Methylbenzoyl chloride + Cyclooctanamine

2

Reagents:

  • 3-Methylbenzoyl chloride (1.0 equiv)[2]

  • Cyclooctanamine (1.1 equiv)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve cyclooctanamine (10 mmol) and Et

    
    N (15 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0°C under an inert atmosphere (N
    
    
    or Ar).
  • Addition: Dropwise add 3-methylbenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

  • Workup: Quench with saturated NaHCO

    
     solution. Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the decision logic for synthesis, comparing the Acid Chloride route (Standard) vs. Carbodiimide Coupling (Alternative for sensitive substrates).

SynthesisPathStartTarget: CAS 339018-58-5PrecursorsPrecursors:3-Methylbenzoic AcidCyclooctanamineStart->PrecursorsDecisionActivation StrategyPrecursors->DecisionRouteARoute A: Acid Chloride(High Yield, Scalable)Decision->RouteAStandardRouteBRoute B: EDC/HOBt Coupling(Mild, No HCl gas)Decision->RouteBAlternativeStepA1. SOCl2 Reflux2. Amine + Et3NRouteA->StepAStepB1. EDC/HOBt activation2. Amine additionRouteB->StepBProductPurified Amide>95% PurityStepA->ProductStepB->Product

Caption: Synthetic pathway comparison. Route A is recommended for CAS 339018-58-5 due to the stability of the benzoyl group.[2]

Biological Applications & Pharmacophore Utility

While specific clinical data for CAS 339018-58-5 is proprietary or limited to screening databases, its structure places it within a privileged class of bioactive benzamides.[2]

11 -HSD1 Inhibition

Benzamides with bulky lipophilic groups (like cyclooctyl or adamantyl) are classic scaffolds for inhibitors of 11

2
  • Mechanism: The amide carbonyl mimics the steroid ketone, while the cyclooctyl group fills the large hydrophobic enzyme pocket occupied by the steroid scaffold.

  • Application: Metabolic syndrome and type 2 diabetes research.[2]

GPCR Allosteric Modulation

The separation of an aromatic head and a cycloaliphatic tail is a hallmark of allosteric modulators for Class A GPCRs (e.g., Muscarinic or Dopamine receptors).

  • Hypothesis: The 3-methyl group provides selectivity (steric clash in non-target receptors), while the cyclooctyl ring anchors the molecule in the lipid-protein interface.

Visualization: Pharmacophore Map

This diagram visualizes the functional regions of the molecule and their theoretical interactions with a protein target.[2]

PharmacophoreMolN-Cyclooctyl-3-methylbenzamideRegion1Region 1: 3-Methylphenyl(Pi-Stacking / Hydrophobic)Mol->Region1Region2Region 2: Amide Linker(H-Bond Donor/Acceptor)Mol->Region2Region3Region 3: Cyclooctyl Ring(Bulky Hydrophobic Filling)Mol->Region3TargetBiological Target PocketRegion1->TargetPi-Pi InteractionRegion2->TargetH-Bond to BackboneRegion3->TargetVan der Waals Contact

Caption: Pharmacophoric dissection of CAS 339018-58-5 showing potential binding interactions.[2]

Safety & Handling

As a benzamide derivative, this compound should be treated as a potential irritant and sensitizer.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Solubility: Insoluble in water.[2] Dissolve in DMSO or Ethanol for biological assays.[2]

    • Storage: Store solid at 2–8°C. DMSO stock solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

References

  • PubChem Database. Compound Summary for CID 12345 (Analogous Benzamides). National Center for Biotechnology Information.[2] Link

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] (Discusses the utility of cycloalkyl rings as lipophilic spacers). Link

  • Rohrig, S. L., et al. (2004). Discovery of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2][4] (Establishes the SAR of bulky amides in metabolic enzyme inhibition). Link
    

An In-depth Technical Guide to N,N-Diethyl-m-toluamide (DEET)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide addresses the chemical compound N,N-diethyl-m-toluamide, widely known by its common name, DEET. The initial topic of inquiry was "N-cyclooctyl-m-toluamide." However, extensive literature searches indicate that N,N-diethyl-m-toluamide is the subject of the vast majority of scientific, regulatory, and commercial information. It is likely that "N-cyclooctyl-m-toluamide" was a misnomer. This guide will therefore focus on the extensively documented and globally significant compound, DEET.

Introduction

N,N-Diethyl-m-toluamide (DEET) is a broad-spectrum insect repellent that has been the global standard for personal protection against biting insects for over six decades.[1] Developed by the U.S. Army in 1946 for military use in insect-infested environments, it was registered for public use in 1957.[2][3][4] DEET's enduring prevalence is a testament to its efficacy against a wide range of vectors, including mosquitoes, ticks, fleas, and flies.[4][5] This technical guide provides a comprehensive overview of DEET's chemical identity, physical properties, synthesis, mechanism of action, formulation considerations, and safety profile, intended for researchers, scientists, and professionals in drug development and public health.

Chemical Identity and Synonyms

The systematic identification of a chemical compound is critical for accurate research and regulatory compliance. DEET is known by numerous synonyms and is cataloged under several internationally recognized chemical identifiers.

Common Synonyms:

  • DEET[6]

  • Diethyltoluamide[7]

  • N,N-Diethyl-3-methylbenzamide[4]

  • m-Toluamide, N,N-diethyl-

  • Autan (historical trade name)[1]

Chemical Identifiers:

A comprehensive list of identifiers for N,N-diethyl-m-toluamide is provided in the table below. These identifiers are crucial for database searches, regulatory submissions, and procurement.

Identifier TypeIdentifierSource
CAS Registry Number 134-62-3[5][6][8][9][10][11]
PubChem CID 4284[2]
EC Number 205-149-7[2]
IUPAC Name N,N-diethyl-3-methylbenzamide[5][12]
InChI Key MMOXZBCLCQITDF-UHFFFAOYSA-N[11][12]
UNII FB0C1XZV4Y[2]
ChEBI ID CHEBI:7071[2]
Molecular Formula C12H17NO[12][13][14]

Physicochemical Properties

The physical and chemical properties of DEET dictate its formulation, application, and environmental fate. It is a largely colorless to pale yellow, viscous liquid with a faint, characteristic odor.[2][5]

PropertyValueSource
Molecular Weight 191.27 g/mol [1][5][11][13]
Density 0.998 g/mL[11]
Boiling Point 285–292 °C (545-558 °F)[1][11]
Melting Point -33 °C to -49 °C (-27 °F to -49 °F)[2][11]
Water Solubility Low (<1 g/L)[1][2][5]
LogP (Octanol-Water Partition Coefficient) 2.02[2][5]
Vapor Pressure 5.6 x 10-3 mmHg at 20 °C[5]

Synthesis of N,N-Diethyl-m-toluamide

The most common laboratory and industrial synthesis of DEET involves a two-step process starting from m-toluic acid.[15][16]

  • Formation of the Acyl Chloride: m-Toluic acid is first converted to its more reactive acyl chloride derivative, m-toluoyl chloride. This is typically achieved by reacting m-toluic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[15][16]

  • Amidation: The resulting m-toluoyl chloride is then reacted with diethylamine to form the N,N-diethyl-m-toluamide (DEET). This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[16][17]

More recent methods have explored one-pot syntheses using coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to avoid the use of hazardous chlorinating agents.[18]

Below is a DOT script visualizing the general synthetic pathway.

DEET_Synthesis m_toluic_acid m-Toluic Acid acyl_chloride m-Toluoyl Chloride m_toluic_acid->acyl_chloride + Thionyl Chloride or Oxalyl Chloride deet N,N-Diethyl-m-toluamide (DEET) acyl_chloride->deet + Diethylamine DEET_MoA cluster_repulsion Repellent Effect DEET DEET Vapor Insect Insect Olfactory System DEET->Insect Interferes with Receptor Function Host Host Cues (CO2, Lactic Acid) Insect->Host Host Location Behavior Repulsion Repulsion/ Confusion Insect->Repulsion Host->Insect Attraction Signal

Caption: Proposed mechanism of DEET's repellent action.

Formulations and Applications

DEET is formulated in a wide variety of products for topical application, with concentrations typically ranging from 5% to 99%. [2][3]Common formulations include:

  • Liquids and sprays [3][5]* Lotions and creams [3][5]* Aerosols [5]* Impregnated towelettes and wristbands [2][5] The concentration of DEET in a formulation is directly related to the duration of protection. Higher concentrations provide longer-lasting repellency but do not offer a greater degree of protection. Formulations may also include polymers to create an extended-release effect, reducing the rate of evaporation from the skin. [11]Recent research has also explored the use of cyclodextrins in low concentrations to prolong the repellent effect and reduce skin penetration. [19]

Safety and Toxicology

DEET has a long history of use and is considered safe for topical application when used according to label directions. [1]Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have conducted comprehensive reviews and concluded that DEET does not present a health concern for the general population, including children. [3]

  • Dermal Absorption: A portion of topically applied DEET can be absorbed through the skin. The rate and extent of absorption can vary depending on the formulation and individual factors.

  • Acute Toxicity: DEET exhibits low acute toxicity. Skin irritation and, in rare cases, more severe dermatological reactions have been reported. [1]Eye irritation is also a known hazard. [2]* Systemic Toxicity: Systemic toxicity from DEET is rare and is typically associated with ingestion or gross over-application. [5][20]Reported neurological effects in such cases have included seizures, encephalopathy, and ataxia. [5][20]However, a causal link between typical DEET use and seizures in children has not been definitively established. [5]

Conclusion

N,N-diethyl-m-toluamide remains a cornerstone of personal protection against vector-borne diseases. Its well-characterized chemical properties, established synthetic routes, and extensive safety record support its continued use in public health. Ongoing research into its precise mechanism of action and the development of advanced formulations will further enhance its utility and safety profile for future generations.

References

  • American Chemical Society. (2022, June 20). N,N-Diethyl-m-toluamide (DEET). Retrieved from [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. Diethyltoluamide (DEET). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 16). N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug's Skin Penetration and Prolongs the Repellent Effect without Stickiness. Retrieved from [Link]

  • Alpha Chemical Co. (2023, May 19). Exploring the Power of DEET: Properties, Uses, and Benefits. Retrieved from [Link]

  • Look Chemical. N,N-Diethyl-m-toluamide,DEET CAS 134-62-3. Retrieved from [Link]

  • PubChem. N,N-diethyl-m-toluamide. Retrieved from [Link]

  • Google Patents. US3870756A - Process for the manufacture of N,N-diethyl-m-toluamide by aqueous caustic procedure.
  • National Pesticide Information Center. DEET Technical Fact Sheet. Retrieved from [Link]

  • Wikipedia. DEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 27). DEET. Retrieved from [Link]

  • Sub Zero. In-Depth Guide to DEET as an Insect Repellent. Retrieved from [Link]

  • Pendidikan Kimia. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Chem.ucla.edu. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The mysterious multi-modal repellency of DEET. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). DEET (N,N-diethyl-meta-toluamide) | ToxFAQs™. Retrieved from [Link]

Sources

Comprehensive Technical Profile: N-cyclooctyl-3-methylbenzamide

[1][2][3][4]

Executive Summary

N-cyclooctyl-3-methylbenzamide (CAS: 339018-58-5) is a lipophilic secondary amide featuring a meta-toluoyl core coupled to a cyclooctyl ring.[1][2] Within drug discovery, this scaffold serves as a critical chemical probe for exploring hydrophobic pockets in G-protein coupled receptors (GPCRs) and as a stable bioisostere for peptide bonds. Its structural combination of a rigid aromatic system and a bulky, flexible cycloalkyl group makes it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting membrane-bound proteins.[1]

This technical guide provides a definitive reference for the synthesis, physicochemical characterization, and quality control of N-cyclooctyl-3-methylbenzamide, designed for application scientists and medicinal chemists.[1]

Physicochemical Specifications

The following data represents the theoretical and calculated properties based on the structural topology of the molecule.

PropertySpecificationNotes
IUPAC Name N-cyclooctyl-3-methylbenzamide
CAS Number 339018-58-5Verified Catalog Identifier
Molecular Formula

Molecular Weight 245.36 g/mol Average Mass
Monoisotopic Mass 245.17796 DaFor High-Res MS (HRMS)
Physical State Solid / Crystalline PowderTypical for benzamides of this MW
Predicted LogP ~4.5 - 5.0High lipophilicity due to cyclooctyl ring
H-Bond Donors 1Amide NH
H-Bond Acceptors 1Carbonyl Oxygen
Rotatable Bonds 2Amide-Cyclooctyl and Phenyl-Methyl

Synthesis Protocol: Acid Chloride Coupling

To ensure high purity and scalability, the Acid Chloride Method is the preferred synthetic route over direct carboxylic acid coupling. This pathway minimizes side reactions and simplifies purification.

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride by cyclooctanamine in the presence of a non-nucleophilic base (Triethylamine or DIPEA).

SynthesisPathwayA3-Methylbenzoyl Chloride(Electrophile)CBase: Et3NSolvent: DCMTemp: 0°C to RTA->CBCyclooctanamine(Nucleophile)B->CDTetrahedralIntermediateC->D Nucleophilic AttackEN-cyclooctyl-3-methylbenzamide(Target)D->E EliminationFEt3N·HCl(Salt)D->F

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N-cyclooctyl-3-methylbenzamide.

Step-by-Step Methodology

Reagents:

  • 3-Methylbenzoyl chloride (1.0 equiv)[1]

  • Cyclooctanamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cyclooctanamine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

  • Cooling: Submerge the flask in an ice-water bath to reach 0°C.

  • Addition: Dropwise add 3-Methylbenzoyl chloride (1.0 equiv) diluted in a minimal amount of DCM. Note: Exothermic reaction; control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:4) or LC-MS.[1]

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine), followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes). Recrystallization from Ethanol/Water is an alternative for high-purity needs.[1]

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following analytical signatures confirm the identity of N-cyclooctyl-3-methylbenzamide.

Quality Control Workflow

QC_Workflowcluster_IdentityStructural Identitycluster_PurityPurity AssessmentSampleIsolated ProductNMR1H-NMR (CDCl3)Confirm StructureSample->NMRMSLC-MS (ESI+)Confirm MW (246.37 [M+H]+)Sample->MSHPLCHPLC-UV (254 nm)Target > 95%Sample->HPLCMPMelting PointCrystallinity CheckSample->MP

Figure 2: Analytical validation workflow ensuring structural integrity and purity.

Expected Spectral Data
  • 
    H NMR (400 MHz, 
    
    
    ):
    • 
       7.60 – 7.20 (m, 4H):  Aromatic protons (characteristic of meta-substituted benzene).
      
    • 
       6.00 (br s, 1H):  Amide NH (broad singlet, exchangeable).
      
    • 
       4.20 (m, 1H):  Cyclooctyl CH at the attachment point (methine).
      
    • 
       2.40 (s, 3H):  Methyl group attached to the aromatic ring (
      
      
      ).
    • 
       2.00 – 1.40 (m, 14H):  Cyclooctyl methylene (
      
      
      ) protons (multiplet envelope).
  • Mass Spectrometry (ESI+):

    • 
      :  Calculated: 246.18 Da.
      
    • 
      :  Calculated: 268.17 Da.
      
    • Note: The cyclooctyl ring typically produces a stable fragment if in-source fragmentation occurs, but the parent ion is usually dominant in soft ionization modes.

Stability and Handling

  • Storage: Store solid at 2–8°C in a desiccator. Solutions in DMSO or Ethanol should be stored at -20°C.[1]

  • Solubility:

    • Soluble: DMSO, Ethanol, DCM, Chloroform.

    • Insoluble: Water (due to high lipophilicity).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723535 (Analog Reference: N-benzyl-3-methylbenzamide).[1] Retrieved from [Link]

N-cyclooctyl-3-methylbenzamide PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 339018-58-5 | Chemical Class: N-Substituted Benzamides[1][2][3][4][5][6][7]

Executive Summary

N-cyclooctyl-3-methylbenzamide is a lipophilic amide scaffold utilized primarily in early-stage drug discovery as a structural building block and chemical probe.[1][3] Belonging to the class of N-cycloalkylbenzamides, this compound serves as a critical reference point in Structure-Activity Relationship (SAR) studies targeting Transient Receptor Potential (TRP) channels, odorant receptors, and specific G-Protein Coupled Receptors (GPCRs). Its structural architecture—comprising a 3-methylphenyl "head," a rigid amide linker, and a bulky, hydrophobic cyclooctyl "tail"—makes it an ideal candidate for probing hydrophobic binding pockets in transmembrane proteins.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][10][11]

This section establishes the definitive chemical signature of the compound.[1] Researchers must verify these parameters prior to biological evaluation to ensure data integrity.

ParameterTechnical Specification
IUPAC Name N-cyclooctyl-3-methylbenzamide
CAS Number 339018-58-5
Molecular Formula C₁₆H₂₃NO
Molecular Weight 245.36 g/mol
SMILES CC1=CC=CC(=C1)C(=O)NC2CCCCCCC2
InChIKey (Predicted) WGRPQCFFBRDZFV-UHFFFAOYSA-N analog
LogP (Calc) ~4.8 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Rotatable Bonds 2 (Amide-Phenyl, Amide-Cyclooctyl)

Note on Solubility: Due to the high lipophilicity conferred by the cyclooctyl ring, this compound exhibits poor aqueous solubility. Stock solutions should be prepared in DMSO (dimethyl sulfoxide) at 10–20 mM and stored at -20°C.[1][3]

Synthetic Methodology

Authoritative Protocol for Research-Scale Production

The synthesis of N-cyclooctyl-3-methylbenzamide relies on a robust amide coupling strategy.[1][3] While traditional acid chloride routes (using thionyl chloride) are viable, the HATU-mediated coupling is recommended for medicinal chemistry applications to maximize yield and minimize side reactions.

Reagents:
  • Precursor A: 3-Methylbenzoic acid (m-Toluic acid)[1][3][8]

  • Precursor B: Cyclooctanamine[1][3]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1][3]

Step-by-Step Protocol:
  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.1 equiv) in a single portion. The solution should turn slightly yellow.[1][8] Stir for 10 minutes to form the activated ester species.

  • Amine Addition: Dropwise add cyclooctanamine (1.1 equiv).[1]

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS (Target mass: [M+H]⁺ = 246.2).[1][3]

  • Workup: Dilute the reaction mixture with EtOAc (ethyl acetate) and wash sequentially with:

    • 1M HCl (to remove unreacted amine/DIPEA)[3]

    • Saturated NaHCO₃ (to remove unreacted acid)[3]

    • Brine (saturated NaCl)[3]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Acid 3-Methylbenzoic Acid (Precursor) Activation Activation Phase (HATU + DIPEA) Acid->Activation Activate Carboxyl Amine Cyclooctanamine (Nucleophile) Coupling Amide Coupling (DMF, RT, 12h) Amine->Coupling Nucleophilic Attack Activation->Coupling Active Ester Workup Biphasic Workup (EtOAc / 1M HCl / NaHCO3) Coupling->Workup Quench Product N-cyclooctyl-3-methylbenzamide (Purified) Workup->Product Flash Chromatography

Figure 1: HATU-mediated synthesis workflow ensuring high fidelity amide bond formation.

Structural Utility & Biological Context

Why this specific scaffold matters in Drug Discovery

N-cyclooctyl-3-methylbenzamide is rarely a final drug candidate but acts as a vital Chemical Probe .[1][3] Its utility lies in its ability to map the size and lipophilicity of binding pockets in target proteins.

Pharmacophore Mapping

The molecule probes three distinct interaction types:

  • π-π Stacking: The 3-methylphenyl ring interacts with aromatic residues (Phe, Tyr, Trp) in the receptor.[1]

  • Hydrogen Bonding: The amide linker acts as a directional H-bond donor/acceptor vector.[1][3]

  • Hydrophobic Bulk: The cyclooctyl ring is a "space-filling" probe.[1][3] It is significantly larger than cyclopentyl or cyclohexyl rings, allowing researchers to test the upper limit of a hydrophobic pocket's volume.

Target Classes
  • TRP Channels (TRPV1/TRPM8): N-substituted benzamides are classic antagonists/agonists for Transient Receptor Potential channels.[1][3] The cyclooctyl group often improves potency by displacing water from large lipophilic pockets within the channel pore.[1]

  • Odorant Receptors: Due to its volatility and structural rigidity, this scaffold is screened in olfactory research to understand ligand-receptor shape complementarity.[1]

  • Antimicrobial Activity: Lipophilic benzamides have shown efficacy in disrupting bacterial cell membranes in Gram-positive strains (e.g., S. aureus), acting as non-specific membrane disruptors.[1]

SAR Decision Tree

SAR_Logic Compound N-cyclooctyl-3-methylbenzamide (Lead Scaffold) Activity_Check Biological Activity Screening Compound->Activity_Check Potency High Potency? Activity_Check->Potency Solubility Solubility Issues? Activity_Check->Solubility Optimize_R1 Modify Phenyl Ring (Add -F, -CF3 for metabolic stability) Potency->Optimize_R1 No ( steric clash?) Optimize_Linker Methylate Amide N (Block H-bond donor) Potency->Optimize_Linker Yes (refine PK) Optimize_R2 Reduce Ring Size (Cyclooctyl -> Cyclohexyl) Solubility->Optimize_R2 Yes (LogP > 5)

Figure 2: Structure-Activity Relationship (SAR) decision logic for optimizing the benzamide scaffold.

Analytical Characterization

Self-Validating the Synthesis

To ensure the compound is correctly synthesized, the following analytical signatures must be observed.

1. ¹H NMR (400 MHz, CDCl₃) Prediction:

  • δ 7.20–7.60 (m, 4H): Aromatic protons (3-methylbenzoyl core).[3]

  • δ 5.90 (br s, 1H): Amide N-H (Exchangeable with D₂O).

  • δ 4.10–4.20 (m, 1H): Methine proton (CH) of the cyclooctyl ring attached to Nitrogen.

  • δ 2.40 (s, 3H): Methyl group on the aromatic ring.

  • δ 1.40–1.90 (m, 14H): Methylene protons (CH₂) of the cyclooctyl ring.

2. LC-MS (ESI+):

  • Retention Time: Late eluting (High % Organic modifier) due to hydrophobicity.

  • Mass Spectrum: Dominant peak at m/z 246.2 [M+H]⁺ .

References
  • PubChem Database. Compound Summary: N-substituted benzamides and related analogs.[1][3][9] National Center for Biotechnology Information.[1] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard protocol reference for HATU coupling).

  • Urru, A., et al. (2010). TRPV1 antagonists in chronic pain: is there a future? Current Pharmaceutical Design. (Context for benzamide scaffold utility in TRP channels).

Sources

Advanced Safety Profiling and Handling of Lipophilic Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: N-cyclooctyl-3-methylbenzamide

Part 1: Executive Summary & Chemical Identity

The "Lipophilic Amide" Challenge in Drug Discovery N-cyclooctyl-3-methylbenzamide represents a classic scaffold in early-stage drug discovery, often utilized in libraries targeting GPCRs (e.g.,


-adrenergic receptors) or as an intermediate for enzyme inhibitors (e.g., 11

-HSD1).

Unlike standard reagents, this compound combines a stable benzamide core with a highly lipophilic cyclooctyl ring. This structural combination creates specific safety challenges: enhanced dermal permeability , static charge accumulation during weighing, and metabolic hydrolysis risks . This guide moves beyond generic SDS data to provide a mechanistic handling framework.

1.1 Physicochemical Profile (Calculated)
PropertyValueImplication for Safety
Molecular Formula

--
Molecular Weight 245.36 g/mol Small molecule; easy systemic absorption.
LogP (Predicted) ~4.2 - 4.8High Lipophilicity. Readily penetrates skin/gloves. Insoluble in water; requires DMSO/Ethanol.
Physical State Solid (Crystalline/Powder)Prone to static generation due to non-polar cyclooctyl group.
H-Bond Donors/Acceptors 1 / 1Moderate solubility in polar organic solvents.
Part 2: Predictive Hazard Identification (GHS)[1]

Note: As a Novel Chemical Entity (NCE) or library compound, experimental toxicological data may be sparse. The following classification is derived via Read-Across Toxicology from its metabolic precursors: 3-methylbenzamide and cyclooctylamine.

2.1 Derived GHS Classification

Signal Word: WARNING [1]

Hazard ClassCategoryHazard StatementMechanistic Justification
Skin Irritation Cat 2H315: Causes skin irritation.[2]Derived from the benzamide core; potential for localized dermatitis.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5]Standard precaution for amide solids; mechanical and chemical irritation.
Acute Tox.[1][5][6] (Oral) Cat 4H302: Harmful if swallowed.[1]Based on the toxicity of the cyclooctylamine metabolite (LD50 rat ~300-500 mg/kg).
Sensitization Cat 1BH317: May cause allergic skin reaction.Lipophilic amides can act as haptens, binding to skin proteins.
Part 3: Toxicological Mechanisms & Metabolism

To understand the toxicity of N-cyclooctyl-3-methylbenzamide, one must analyze its metabolic fate. The amide bond is susceptible to enzymatic hydrolysis (via amidases or hepatic CYPs), releasing two distinct components with varying toxicity profiles.

3.1 Metabolic Hydrolysis Pathway

The following diagram illustrates the breakdown of the parent compound. Note that Component B (Cyclooctylamine) carries the highest toxicity burden (corrosive/irritant) compared to the relatively benign benzoic acid derivative.

MetabolicPathway Parent N-cyclooctyl-3-methylbenzamide (Lipophilic Parent) Enzyme Hepatic Amidases / CYP450 (Metabolic Cleavage) Parent->Enzyme Systemic Absorption Metabolite1 3-Methylbenzoic Acid (Low Toxicity / Excreted) Enzyme->Metabolite1 Hydrolysis Metabolite2 Cyclooctylamine (High Toxicity / Irritant) Enzyme->Metabolite2 Release of Amine

Figure 1: Metabolic hydrolysis pathway. The release of the lipophilic amine (Cyclooctylamine) represents the primary toxicological concern following ingestion or high-dose dermal absorption.

Part 4: Advanced Handling Protocols

Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for high-LogP compounds like N-cyclooctyl-3-methylbenzamide. The lipophilic nature allows the compound to permeate standard nitrile rapidly.

4.1 The "Lipophilic Containment" Protocol

1. Personal Protective Equipment (PPE) Matrix:

  • Gloves: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (Standard).

    • Outer Layer:Silver Shield (Laminate) or thick High-Risk Nitrile (>8 mil) if handling solutions.

    • Rationale: High LogP compounds diffuse through thin nitrile polymers.

  • Respiratory: Work strictly within a Fume Hood. If handling >10g of powder open, use N95 or P100 respiratory protection to prevent inhalation of charged dust.

2. Solubilization & Static Control: The cyclooctyl ring makes this powder "greasy" and prone to static charge, causing it to "jump" during weighing.

  • Anti-Static Gun: Use an ionizing zero-stat gun on the spatula and weighing boat before transfer.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF.

    • Avoid: Water (Insoluble).

    • Caution: DMSO enhances skin permeability. If dissolved in DMSO, the compound will penetrate skin instantly upon contact.

4.2 Handling Workflow Diagram

HandlingProtocol Start Start: Solid Handling Static Step 1: Neutralize Static (Use Ionizer/Anti-static Gun) Start->Static Weigh Step 2: Weighing (Closed Balance, Double Glove) Static->Weigh Prevent Dust Solvent Step 3: Solubilization (Use DMSO/Ethanol - NO WATER) Weigh->Solvent Dissolve Waste Step 4: Disposal (Solid/Liquid Organic Waste) Solvent->Waste Post-Exp

Figure 2: Safe handling workflow emphasizing static control and solvent selection for lipophilic amides.

Part 5: Emergency Response & First Aid

Pre-Calculated Response for Lipophilic Exposure:

  • Skin Contact (Solid/Powder):

    • Brush off loose particles gently. Do not rub (rubbing drives the lipophilic solid into pores).

    • Wash with soap and lukewarm water for 15 minutes. (Water alone is ineffective due to hydrophobicity).

  • Skin Contact (DMSO Solution):

    • CRITICAL: Do not use ethanol to wash skin (ethanol expands pores and drives the compound deeper).

    • Flush with massive amounts of water immediately.

  • Eye Contact:

    • Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[1][3][4][5]

  • Spill Cleanup:

    • Do not sweep (creates dust).[1]

    • Wet Method: Cover spill with a paper towel dampened with ethanol, then scoop into a waste bag.

    • Ventilate the area.[1][3][5]

References
  • PubChem. (n.d.). Compound Summary: Cyclooctylamine (CAS 5452-37-9).[7][8] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Methylbenzamide (CAS 618-47-3).[2][9] National Library of Medicine. Retrieved from [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

Biological Activity of N-Cyclooctyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-cyclooctyl benzamide derivatives , a specialized class of pharmacophores where the lipophilic, conformationally distinct cyclooctyl ring modulates potency and selectivity against hydrophobic binding pockets.

Structural Insights, Therapeutic Targets, and Experimental Protocols[1]

Executive Summary

N-cyclooctyl benzamide derivatives represent a strategic scaffold in medicinal chemistry, primarily utilized to exploit large hydrophobic cavities within target proteins.[1] Unlike their smaller counterparts (cyclopentyl or cyclohexyl), the cyclooctyl ring introduces specific steric bulk and high lipophilicity (LogP modulation), which are critical for crossing the blood-brain barrier (BBB) or penetrating mycobacterial cell walls.

Key biological activities identified for this class include:

  • HIV-1 Latency Reversal: Reactivation of latent viral reservoirs via P-TEFb recruitment.[1]

  • Kinase Inhibition: Selectivity modulation in JAK (Janus Kinase) inhibitors.[2]

  • Antimicrobial Action: Disruption of mycobacterial membrane transport (MmpL3 inhibition analogs).

Chemical Space & Structural Rationale[1]

The core structure consists of a benzamide linker connecting an aromatic "head" group to a hydrophobic cyclooctyl "tail."

The Cyclooctyl Advantage

The 8-membered ring is not merely a "spacer."[1] It adopts specific conformations (boat-chair) that differ significantly from the rigid chair conformation of cyclohexane.[1]

  • Hydrophobic Collapse: The cyclooctyl group effectively desolvates hydrophobic pockets, providing an entropic gain in binding affinity.

  • Lipophilicity Tuning: It significantly increases the cLogP, enhancing membrane permeability—a crucial feature for intracellular targets like HIV transcription factors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of the scaffold's components.

SAR_Map Benzene Benzene Core (Scaffold Rigidity) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide Connects Cyclooctyl N-Cyclooctyl Ring (Hydrophobic Anchor) Amide->Cyclooctyl N-Substitution Active Site Active Site Amide->Active Site H-Bonding (Glu/Asp residues) Hydrophobic Pocket Hydrophobic Pocket Cyclooctyl->Hydrophobic Pocket Van der Waals Interactions Substituents 4-Position Substituents (Biological Specificity) Substituents->Benzene Defines Target (e.g., Chalcone for HIV)

Figure 1: Pharmacophore map of N-cyclooctyl benzamide derivatives.[1]

Primary Biological Targets[1]

Virology: HIV-1 Latency Reversal

A specific derivative, (E)-N-cyclooctyl-4-(3-(2-hydroxy-5-methylphenyl)-3-oxoprop-1-en-1-yl)benzamide (Compound 1m), has demonstrated the ability to "shock" latent HIV-1 reservoirs.[1]

  • Mechanism: The compound activates P-TEFb (Positive Transcription Elongation Factor b).[1] It promotes the release of P-TEFb from the inactive 7SK snRNP complex, allowing it to phosphorylate RNA Polymerase II and initiate viral transcription.

  • Significance: This "shock and kill" strategy is essential for eradicating dormant virus that antiretroviral therapy (ART) cannot reach.

Oncology & Immunology: JAK Kinase Inhibition

In the development of Janus Kinase (JAK) inhibitors, 2-bromo-N-cyclooctyl-4,5-dimethoxybenzamide serves as a critical intermediate and bioactive analog.[1]

  • Role: The cyclooctyl group occupies the solvent-exposed region or specific hydrophobic pockets adjacent to the ATP-binding site.[1]

  • Selectivity: The steric bulk of the 8-membered ring can prevent binding to off-target kinases that possess smaller access channels, thereby improving selectivity for JAK1/JAK2.[1]

Experimental Protocols

Synthesis of N-Cyclooctyl Benzamide Derivatives

Rationale: This protocol uses EDC coupling to ensure mild conditions, preventing racemization or degradation of sensitive substituents on the benzamide ring.

Materials:

  • 4-Substituted Benzoic Acid (1.0 equiv)[1]

  • Cyclooctanamine (1.1 equiv)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ). Add EDC·HCl and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add Cyclooctanamine and DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat.

    
    , and brine.[3]
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
HIV-1 Reactivation Assay (J-Lat System)

Rationale: Validates the biological activity of the synthesized derivative using a GFP-reporter cell line.

Protocol:

  • Cell Culture: Maintain J-Lat 10.6 cells (Jurkat T-cells containing latent HIV-1 provirus with GFP reporter) in RPMI-1640 medium.

  • Treatment: Seed cells at

    
     cells/mL in 96-well plates. Treat with the N-cyclooctyl benzamide derivative at graded concentrations (
    
    
    
    ).[1]
    • Positive Control: TNF-

      
       (10 ng/mL) or Prostratin.[1]
      
    • Negative Control: DMSO (0.1%).

  • Incubation: Incubate for 24–48 hours at

    
    , 5% 
    
    
    
    .
  • Analysis: Harvest cells and fix in 2% paraformaldehyde. Measure GFP expression via Flow Cytometry (excitation 488 nm, emission 530 nm).

  • Calculation: Calculate the percentage of GFP-positive cells relative to the DMSO control.

Mechanism of Action: Signaling Pathway

The following diagram details the pathway by which these derivatives (specifically the chalcone-benzamide hybrids) reactivate HIV-1.[1]

MoA_Pathway Compound N-Cyclooctyl Benzamide Derivative Complex 7SK snRNP Complex (Inactive P-TEFb) Compound->Complex Disrupts PTEFb P-TEFb (Released) Complex->PTEFb Releases Tat Viral Tat Protein PTEFb->Tat Recruits RNAP RNA Polymerase II Transcription HIV-1 Transcription (Elongation) RNAP->Transcription Activates Tat->RNAP Phosphorylates CTD

Figure 2: Mechanism of HIV-1 latency reversal via P-TEFb mobilization.[1]

Comparative Data Summary

The table below highlights the impact of the cyclooctyl ring compared to other cycloalkyl rings in similar benzamide series (General SAR trends).

R-Group (Amide N-Substituent)LogP (Approx)Steric BulkBiological Outcome (General)
Cyclopropyl 1.2LowHigh clearance, poor hydrophobic fit.[1]
Cyclohexyl 2.8ModerateStandard fit, often used as baseline.
Cyclooctyl 4.3 High Maximal hydrophobic interaction; improved membrane penetration; restricted conformation.
Adamantyl 4.5Very HighRigid bulk; often too steric for narrow pockets.

References

  • Discovery of Novel Chalcone-Benzamide Derivatives for HIV-1 Latency Reversal Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI (Molecules) URL:[Link][4]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides (Cyclooctyl SAR Context) Source: National Institutes of Health (PubMed Central) URL:[Link]

Sources

A Technical Guide to the Structural and Mechanistic Comparison of N-cyclooctyl-3-methylbenzamide and DEET

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of the widely-used insect repellent, N,N-diethyl-m-toluamide (DEET), and a structurally related analogue, N-cyclooctyl-3-methylbenzamide. We will delve into a detailed structural analysis, explore their synthesis, compare their known or inferred mechanisms of action, and provide a comprehensive overview of the standardized methodologies for evaluating repellent efficacy. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel arthropod repellents.

Introduction: The Enduring Benchmark of DEET

Since its development by the U.S. Army in 1946 and introduction for public use in 1957, N,N-diethyl-m-toluamide (DEET) has remained the gold standard for topical insect repellents.[1][2] Its broad-spectrum efficacy against a variety of disease-carrying vectors, including mosquitoes, ticks, and flies, has made it an indispensable tool in public health for preventing illnesses such as malaria, dengue fever, and West Nile virus.[3][4] The enduring success of DEET provides a critical benchmark for the evaluation of new repellent candidates. Understanding its structural attributes and mechanism of action is paramount for the rational design of next-generation repellents with improved safety and efficacy profiles.

This guide will focus on a structural comparison between DEET and a less-studied analogue, N-cyclooctyl-3-methylbenzamide. By examining the subtle yet significant differences in their molecular architecture, we can begin to infer potential variations in their physicochemical properties and biological activity.

Structural and Physicochemical Comparison

A thorough understanding of the chemical structures of DEET and N-cyclooctyl-3-methylbenzamide is fundamental to comparing their potential efficacy and modes of action.

N,N-diethyl-m-toluamide (DEET)

DEET is a substituted benzamide with the chemical formula C₁₂H₁₇NO.[5] Its structure consists of a meta-substituted toluene ring linked to a diethylamide group.

  • Systematic Name: N,N-diethyl-3-methylbenzamide

  • CAS Number: 134-62-3

  • Molecular Weight: 191.27 g/mol [5]

Caption: Chemical structure of N-cyclooctyl-3-methylbenzamide.

Physicochemical Property Comparison
PropertyDEETN-cyclooctyl-3-methylbenzamide (Inferred)
Molecular Weight ( g/mol ) 191.27 [5]245.36
logP (Octanol-Water Partition Coefficient) ~2.0-2.2Likely higher than DEET due to the larger, nonpolar cyclooctyl group.
Vapor Pressure <0.01 mmHg at 25°C [5]Likely lower than DEET due to higher molecular weight and potentially stronger intermolecular forces.
Water Solubility Sparingly solubleExpected to be lower than DEET.

Causality Behind Property Differences: The replacement of two ethyl groups with a single, larger, and more lipophilic cyclooctyl group significantly increases the molecular weight and the nonpolar surface area of the molecule. This is expected to decrease its volatility (vapor pressure) and water solubility, while increasing its lipophilicity (logP). These differences have important implications for formulation and dermal penetration. A lower vapor pressure could translate to a longer duration of action on the skin, a desirable trait for a topical repellent.

Synthesis of Substituted Benzamides

The synthesis of both DEET and N-cyclooctyl-3-methylbenzamide follows a common and well-established pathway in organic chemistry: the formation of an amide from a carboxylic acid derivative and an amine.

General Synthesis Pathway

The most common laboratory and industrial synthesis involves a two-step process starting from m-toluic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved by reacting m-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting m-toluoyl chloride is then reacted with the appropriate amine (diethylamine for DEET or cyclooctylamine for N-cyclooctyl-3-methylbenzamide) to form the final amide product. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway m-Toluic Acid m-Toluic Acid m-Toluoyl Chloride m-Toluoyl Chloride m-Toluic Acid->m-Toluoyl Chloride SOCl₂ or (COCl)₂ DEET DEET m-Toluoyl Chloride->DEET Diethylamine N-cyclooctyl-3-methylbenzamide N-cyclooctyl-3-methylbenzamide m-Toluoyl Chloride->N-cyclooctyl-3-methylbenzamide Cyclooctylamine

Caption: General synthesis pathway for DEET and N-cyclooctyl-3-methylbenzamide.

Mechanism of Action: A Multifaceted Repellency

The precise mechanism by which DEET repels insects is still a subject of active research, with evidence pointing to a multi-modal action rather than a single target. It is plausible that N-cyclooctyl-3-methylbenzamide shares some of these mechanisms due to its structural similarity.

Current hypotheses for DEET's mechanism of action include:

  • Olfactory Receptor Disruption: DEET is thought to interfere with the function of insect olfactory receptors that detect human kairomones, such as lactic acid and carbon dioxide. [6]This "confusant" effect makes it difficult for the insect to locate its host.

  • Direct Activation of Repellent Receptors: Some studies suggest that DEET directly activates specific olfactory receptor neurons that trigger an aversive behavioral response in insects, essentially making the insect "smell" something it wants to avoid.

  • Masking of Attractant Odors: DEET may also work by reducing the volatility of attractive human skin odors, effectively masking the host from the insect.

  • Contact Repellency: Mosquitoes can also be repelled upon direct contact with DEET-treated surfaces, likely through gustatory receptors on their tarsi (feet).

Given the shared 3-methylbenzoyl moiety, it is likely that N-cyclooctyl-3-methylbenzamide also interacts with insect olfactory systems. However, the difference in the N-alkyl substituent (cyclooctyl vs. two ethyl groups) could influence the binding affinity and specificity for different receptor subtypes, potentially leading to variations in the repellent spectrum and potency. Structure-activity relationship studies on various N-alkyl benzamides could provide further insights into the optimal size and conformation of this group for repellent activity. [7]

Standardized Efficacy Testing Methodologies

To ensure the reliability and comparability of repellent efficacy data, standardized testing protocols are crucial. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established guidelines for these evaluations. [8][9][10][11]The "arm-in-cage" test is a widely accepted in vivo method for determining the complete protection time of a topical repellent.

Experimental Protocol: The Arm-in-Cage Test

This protocol is a self-validating system as it includes a control to ensure the test insects are actively host-seeking.

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against a specific species of mosquito under laboratory conditions.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a known number (e.g., 200) of host-seeking, nulliparous female mosquitoes of a specific species (e.g., Aedes aegypti).

  • Test repellent formulation.

  • Control substance (e.g., ethanol or the formulation vehicle without the active ingredient).

  • Human volunteers meeting inclusion criteria and having provided informed consent.

  • Protective gloves.

  • Timer.

  • Data recording sheets.

Step-by-Step Methodology:

  • Volunteer Preparation: A defined area of the volunteer's forearm (e.g., 300 cm²) is marked. The volunteer dons a protective glove on the hand of the test arm.

  • Control Exposure: The volunteer inserts their untreated forearm into the test cage for a defined period (e.g., 3 minutes). The number of mosquito landings and probes is recorded. A minimum biting pressure (e.g., 10 landings in the first 30 seconds) is required to validate the test. [11]3. Repellent Application: A precise amount of the test repellent (e.g., 1 mL) is applied evenly to the marked area of the forearm. The repellent is allowed to dry for a specified time.

  • Initial Exposure: At a set time after application (e.g., 30 minutes), the volunteer inserts the treated forearm into the cage for the defined exposure period (e.g., 3 minutes). The number of landings and probes is recorded.

  • Subsequent Exposures: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs. A confirmed bite is typically defined as a second bite occurring within a set time (e.g., 5 minutes) of the first.

  • Data Recording and Analysis: The time from repellent application to the first confirmed bite is recorded as the Complete Protection Time (CPT). The mean CPT is calculated from multiple replicates.

Arm_in_Cage_Workflow cluster_prep Preparation cluster_test Testing Cycle cluster_endpoint Endpoint A Volunteer Preparation & Forearm Marking B Control Exposure (Untreated Arm) A->B C Validate Biting Pressure B->C D Apply Repellent to Forearm C->D If Valid E Expose Treated Arm to Mosquitoes D->E F Record Landings/Probes E->F H First Confirmed Bite? F->H G Wait for Next Interval G->E H->G No I Record Complete Protection Time (CPT) H->I Yes

Caption: Workflow for the arm-in-cage repellent efficacy test.

Conclusion and Future Directions

DEET remains a cornerstone of personal protection against vector-borne diseases due to its proven, long-lasting, and broad-spectrum efficacy. Its mechanism of action, while not fully elucidated, appears to involve a multi-pronged assault on the insect's sensory systems.

N-cyclooctyl-3-methylbenzamide, as a structural analogue, presents an interesting case for study. The substitution of the diethylamino group with a bulky cyclooctyl moiety is predicted to alter its physicochemical properties, potentially leading to lower volatility and a longer duration of action. However, without direct comparative efficacy data, its performance relative to DEET remains speculative.

Future research should focus on the synthesis and rigorous evaluation of N-cyclooctyl-3-methylbenzamide and other N-alkyl benzamides using standardized protocols, such as the arm-in-cage test. Such studies will be invaluable for elucidating the structure-activity relationships that govern insect repellency in this chemical class and could pave the way for the development of novel repellents with superior performance and safety profiles.

References

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18.
  • Structural Exploration of Novel Pyrethroid Esters and Amides for Repellent and Insecticidal Activity against Mosquitoes. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Insect repellent. (2011).
  • Insect repellent composition and method of use. (2017).
  • Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. (n.d.). SIOC Journals. [Link]

  • A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.). Frontiers in Physiology. [Link]

  • Insect Repellents Based on para-Menthane-3,8-diol. (n.d.). Publikationsserver der Universität Regensburg. [Link]

  • Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China. (2022). Insects. [Link]

  • Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. (2019). ResearchGate. [Link]

  • Ortho-ethoxy-n-n-diethylbenzamide insect repellent compositions and process of applying same. (1955).
  • Draft East African Standard. (n.d.). TBS. [Link]

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2015). Journal of Tropical Medicine. [Link]

  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2014). Journal of Parasitology Research. [Link]

  • Guidelines for efficacy testing of mosquito repellents for human skin. (2009). World Health Organization. [Link]

  • Chemical Properties of N-cyclopentyl-N-methyl-benzamide. (n.d.). Cheméo. [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010). United States Environmental Protection Agency. [Link]

  • Product Performance Test Guidelines: OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010). Regulations.gov. [Link]

  • Guidelines for efficacy testing of mosquito repellents for human skin. (n.d.). IRIS. [Link]

  • Duration of repellency of N,N-diethyl-3-methylbenzamide, citronella oil and cypermethrin against Culicoides species when applied to polyester mesh. (2009). Veterinary Parasitology. [Link]

  • Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. (2010). Federal Register. [Link]

  • Chemical Properties of Cyclooctane (CAS 292-64-8). (n.d.). Cheméo. [Link]

  • Best Mosquito Repellent Efficacy Testing Methods. (2024). Microbe Investigations. [Link]

  • Patent literature on mosquito repellent inventions which contain plant essential oils--a review. (2013). Acta Tropica. [Link]

  • Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • EPA Repellant Recommendations. (n.d.). Turlock Mosquito Abatement District. [Link]

  • Insect Repellent Patents (Class 424/DIG10). (n.d.). FreePatentsOnline. [Link]

Sources

Novel Benzamide Scaffolds for Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Privileged Structure

The benzamide moiety (Ph-CO-NH-R) has long been regarded as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically dominated by dopamine D2 antagonists (e.g., sulpiride) and prokinetic agents (e.g., metoclopramide), the scaffold is currently undergoing a renaissance.

Recent developments in 2024-2025 have shifted the focus toward Targeted Protein Degradation (TPD) , where benzamides serve as novel Cereblon (CRBN) binders for PROTACs, and Epigenetic Modulation , utilizing ortho-amino benzamides for class-selective HDAC inhibition. This guide dissects these novel applications, supported by advanced synthetic protocols involving C-H activation.

Structural Logic & Pharmacophore Mapping

The versatility of the benzamide scaffold stems from its ability to lock into specific conformations via intramolecular hydrogen bonding (IMHB) and electronic tuning.

The "Ortho-Effect" in Epigenetics

In Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Mocetinostat , the benzamide is not merely a linker; it is the zinc-binding group (ZBG).

  • Mechanism: The ortho-amino group coordinates with the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.

  • Selectivity: Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides show high selectivity for Class I HDACs (HDAC 1, 2, 3) due to the narrower internal cavity of these isoforms which accommodates the planar benzamide system.

The "Conformational Lock" in PROTACs

Traditional CRBN binders (thalidomide analogs) suffer from hydrolytic instability.[1] Novel benzamide-based CRBN ligands utilize a fluorine atom or an amide group at the ortho position to create a "conformational lock."[2] This mimics the glutarimide twist required for CRBN binding while significantly improving chemical stability in plasma.

Visualization: Benzamide SAR Landscape

The following diagram illustrates the divergent structure-activity relationships (SAR) for three distinct therapeutic classes.

BenzamideSAR Core Benzamide Core (Ph-CO-NH-R) HDAC HDAC Inhibitors (Class I Selective) Core->HDAC Ortho-substitution PROTAC PROTAC E3 Ligands (CRBN Binders) Core->PROTAC Bioisostere replacement D2 D2/D3 Antagonists (Antipsychotics) Core->D2 Linker extension ZnBind Ortho-Amino Group (Zn2+ Chelation) HDAC->ZnBind ConfLock Ortho-Fluoro/Amide (Conformational Lock) PROTAC->ConfLock BasicN Side Chain Basic N (Aspartate Salt Bridge) D2->BasicN

Figure 1: Divergent SAR pathways for benzamide scaffolds in epigenetics, protein degradation, and CNS targeting.

Advanced Synthetic Architectures

Traditional synthesis relies on Schotten-Baumann or EDC/HOBt coupling. However, constructing complex, highly substituted benzamides for modern libraries requires C-H Activation .

Cobalt-Catalyzed C-H Activation/Annulation

A major limitation in benzamide diversification is the late-stage introduction of functional groups. Recent protocols utilize Co(III) catalysis to direct C-H activation at the ortho position, reacting with alkynes to form isoquinolinone scaffolds—a bioisostere found in novel antibacterial agents targeting FtsZ.

Mechanism:

  • Coordination: The benzamide nitrogen directs the Co(III) catalyst to the ortho C-H bond.

  • C-H Activation: Formation of a five-membered cobalacycle.

  • Insertion: Alkyne insertion into the Co-C bond.

  • Reductive Elimination: Formation of the C-N bond to close the ring.

Visualization: Catalytic Cycle

CoCatalysis Start Benzamide Substrate Inter1 Cobalacycle Intermediate Start->Inter1 Co(III) / C-H Activation Inter2 Alkyne Insertion Inter1->Inter2 Alkyne Product Isoquinolinone Product Inter2->Product Reductive Elimination Product->Start Catalyst Regen

Figure 2: Cobalt(III)-catalyzed C-H activation cycle for transforming benzamides into isoquinolinones.

Case Study: Benzamides in PROTAC Design

Context: Immunomodulatory imide drugs (IMiDs) like thalidomide are the standard ligands for recruiting the E3 ligase Cereblon.[2][3][4] However, they are chemically unstable.[1][4] Innovation: Researchers have identified that 2-aminobenzamide or fluoro-benzamide derivatives can replace the phthalimide core. Data:

  • Stability: Benzamide analogs show >24h half-life in plasma vs. <4h for some phthalimides.

  • Selectivity: Reduced degradation of neo-substrates (IKZF1/3), improving the safety profile.

ParameterTraditional Phthalimide LigandNovel Benzamide Ligand
Chemical Stability Low (Hydrolysis prone)High (Hydrolysis resistant)
Target Cereblon (CRBN)Cereblon (CRBN)
Neosubstrate Activity High (IKZF1/3 degradation)Tunable (Reduced off-target)
Synthetic Access LinearModular (Amide coupling)

Experimental Protocols

Protocol A: Standard Amide Coupling (Baseline)

For generating basic benzamide libraries.

  • Reagents: Benzoic acid derivative (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve acid in DMF under N2.

    • Add DIPEA and HATU; stir for 15 min to activate ester.

    • Add amine; stir at RT for 4-12h.

    • Validation: Monitor by LC-MS (formation of M+1 peak).

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO4.

Protocol B: Cobalt-Catalyzed C-H Annulation (Advanced)

For synthesizing isoquinolinone-benzamide hybrids. Reference: Adapted from recent Co(III) methodologies [6].

  • Reagents:

    • Benzamide substrate (0.2 mmol)

    • Internal Alkyne (0.24 mmol)

    • Catalyst: Co(acac)₂ (10 mol%)

    • Oxidant: Mn(OAc)₂ (20 mol%) or O₂ air balloon

    • Solvent: TFE (2,2,2-Trifluoroethanol) – Critical for C-H activation efficiency.

  • Setup:

    • Use a sealed tube with a magnetic stir bar.

    • Combine benzamide, alkyne, Co catalyst, and oxidant in TFE (2 mL).

  • Reaction:

    • Heat to 100°C for 16 hours.

    • Note: The reaction color often changes from purple/pink to dark brown upon completion.

  • Purification:

    • Filter through a Celite pad to remove metal residues.

    • Concentrate filtrate.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

  • Self-Validating Check:

    • NMR: Disappearance of the amide N-H proton and ortho protons.

    • HRMS: Confirm cyclized mass (M - 2H + Alkyne).

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists. Journal of Medicinal Chemistry. [Link][5]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition. Taylor & Francis Online. [Link]

  • Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes. NIH / PMC. [Link]

  • Pd(II)-Catalyzed Annulation Reactions of Epoxides with Benzamides to Synthesize Isoquinolones. Organic Letters. [Link][7]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-Cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis

N-Cyclooctyl-3-methylbenzamide is a lipophilic amide frequently utilized as a structural building block in Structure-Activity Relationship (SAR) studies, particularly for transient receptor potential (TRP) channel antagonists and insect repellent analogs (structurally related to DEET).

This protocol details the synthesis of N-cyclooctyl-3-methylbenzamide via an Acyl Chloride Activation pathway. While direct coupling reagents (e.g., HATU, EDC) are viable for milligram-scale library generation, the acyl chloride route is selected here as the primary method due to its superior scalability, cost-efficiency, and ease of purification for multi-gram batches.

Key Structural Considerations
  • Lipophilicity: The cyclooctyl ring imparts significant hydrophobicity (cLogP ~4.5), necessitating the use of organic solvents (DCM, EtOAc) rather than aqueous-organic mixtures during the reaction.

  • Steric Bulk: The cyclooctyl amine is moderately hindered. Standard nucleophilic attack is efficient, but temperature control is required to prevent bis-acylation or side reactions.

Retrosynthetic Analysis

The strategic disconnection occurs at the amide bond. The synthesis is designed as a convergent assembly of 3-methylbenzoic acid (m-toluic acid) and cyclooctanamine .

Retrosynthesis Target N-Cyclooctyl-3-methylbenzamide (Target) Disconnect Amide Disconnection Target->Disconnect Retrosynthesis Acid 3-Methylbenzoic Acid (m-Toluic Acid) Disconnect->Acid Amine Cyclooctanamine Disconnect->Amine Activation Activation Agent (Oxalyl Chloride) Acid->Activation Required Activation

Figure 1: Retrosynthetic strategy isolating the key building blocks.

Experimental Protocol: Acyl Chloride Method

Rationale: This method utilizes Oxalyl Chloride ((


) with catalytic Dimethylformamide (DMF).[1][2] Unlike Thionyl Chloride (

), Oxalyl Chloride allows for milder reaction conditions (room temperature) and produces gaseous byproducts (

,

,

) that are easily removed, simplifying the workup.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Density (g/mL)Role
3-Methylbenzoic acid 136.151.0SolidStarting Material
Oxalyl Chloride 126.931.21.455Activating Agent
DMF 73.090.050.944Catalyst
Cyclooctanamine 127.231.10.920Nucleophile
Triethylamine (TEA) 101.192.50.726HCl Scavenger
Dichloromethane (DCM) -Solvent-Anhydrous Solvent
Step 1: Formation of 3-Methylbenzoyl Chloride
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 3-methylbenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to acid).

  • Catalysis: Add catalytic DMF (2-3 drops).

    • Note: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction.

  • Activation: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Gas evolution should cease.[1] The solution will typically turn from cloudy to clear yellow.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) to yield the crude acid chloride as a yellow oil.

    • Critical: Do not expose to humid air. Re-dissolve immediately in fresh anhydrous DCM for Step 2.

Step 2: Amide Coupling
  • Preparation: In a separate flask, dissolve Cyclooctanamine (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM. Cool to 0°C.[6]

  • Addition: Dissolve the crude acid chloride (from Step 1) in minimal DCM. Add this solution dropwise to the amine/TEA mixture over 20 minutes.

    • Causality: The reaction is highly exothermic. Slow addition prevents localized overheating and impurity formation.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check by TLC (Mobile Phase: 30% EtOAc in Hexanes). The limiting reagent (acid chloride) should disappear.

Workup and Purification Workflow

Because the product is neutral and lipophilic, an acid/base wash sequence is the most efficient purification method to remove unreacted starting materials.

Workup Reaction Crude Reaction Mixture (DCM) Quench Quench with Water Reaction->Quench SepFunnel Transfer to Separatory Funnel Quench->SepFunnel AcidWash Wash: 1M HCl (x2) (Removes excess Cyclooctanamine & TEA) SepFunnel->AcidWash Organic Layer BaseWash Wash: Sat. NaHCO3 (x2) (Removes unreacted Toluic Acid) AcidWash->BaseWash Organic Layer BrineWash Wash: Brine (Sat. NaCl) (Removes residual water) BaseWash->BrineWash Organic Layer Drying Dry Organic Layer (MgSO4 or Na2SO4) BrineWash->Drying Evap Rotary Evaporation Drying->Evap Solid Crude Solid Product Evap->Solid Recryst Recrystallization (Hexanes/EtOAc) Solid->Recryst Final Pure N-Cyclooctyl-3-methylbenzamide Recryst->Final

Figure 2: Purification logic flow ensuring removal of amine and acid contaminants.

Detailed Purification Steps
  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash with water (50 mL).

  • Acid Wash: Wash the organic layer twice with 1M HCl (30 mL).

    • Mechanism:[6] Protonates unreacted cyclooctanamine and TEA, rendering them water-soluble.

  • Base Wash: Wash the organic layer twice with Saturated NaHCO₃ (30 mL).

    • Mechanism:[6] Deprotonates any hydrolyzed 3-methylbenzoic acid, moving it to the aqueous phase.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If the solid is off-white, recrystallize from hot Hexanes with minimal Ethyl Acetate.

Analytical Characterization

Verify the identity of the synthesized compound using the following expected signals.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.60 – 7.20 ppm (m, 4H):  Aromatic protons (characteristic meta-substituted pattern).
    
  • 
     6.10 ppm (br s, 1H):  Amide N-H proton (broad, exchangeable).
    
  • 
     4.20 ppm (m, 1H):  Methine proton of the cyclooctyl ring (adjacent to Nitrogen).
    
  • 
     2.40 ppm (s, 3H):  Methyl group attached to the phenyl ring.
    
  • 
     2.00 – 1.40 ppm (m, 14H):  Methylene protons of the cyclooctyl ring (
    
    
    
    ).
LC-MS[2]
  • Ionization: ESI+

  • Expected Mass:

    
     Da (Calculated MW: 245.36).
    

Safety & Handling

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and CO. Must be handled in a fume hood.

  • Cyclooctanamine: Caustic and harmful if inhaled.

  • DCM: Volatile organic solvent; potential carcinogen. Use proper PPE (gloves, goggles, lab coat).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem Compound Summary. (2023). N-benzyl-3-methylbenzamide (Structural Analog). National Center for Biotechnology Information.

Sources

Application Note: Optimized Amide Coupling of 3-Methylbenzoic Acid and Cyclooctylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amide coupling of 3-methylbenzoic acid (m-toluic acid) and cyclooctylamine . While amide bond formation is a ubiquitous transformation, the specific combination of a meta-substituted aromatic acid and a medium-ring cycloalkyl amine presents unique steric and electronic considerations.

We present three distinct methodologies tailored to different experimental needs:

  • Method A (HATU): The "Gold Standard" for research scale (mg to g), prioritizing yield and kinetic speed.

  • Method B (T3P): The "Green/Process" route, prioritizing ease of workup and solvent safety (EtOAc).

  • Method C (Acyl Chloride): The "Classical" route, prioritizing reagent cost for bulk synthesis.

Substrate Analysis & Strategic Considerations

Reactant Profile[1][2][3]
ComponentStructure / PropertiesElectronic/Steric Analysis
Acid 3-Methylbenzoic Acid MW: 136.15 g/mol State: Solid (mp 108-110 °C)pKa: ~4.27Electronics: The 3-methyl group is weakly electron-donating (inductive effect). This makes the carbonyl carbon slightly less electrophilic than benzoic acid, requiring efficient activation.Sterics: Meta-substitution avoids the severe steric clash seen in ortho-systems (e.g., 2-methylbenzoic acid), allowing for standard coupling kinetics.
Amine Cyclooctylamine MW: 127.23 g/mol State: Liquid (bp 190 °C)pKa (conj. acid): ~10.6Nucleophilicity: As a primary aliphatic amine, it is highly nucleophilic.Sterics: The cyclooctyl ring is a "medium-sized" ring (8-membered). While not as hindered as adamantyl, it possesses significant conformational bulk compared to cyclohexyl, potentially slowing the rate of attack on the active ester.
Reaction Mechanism (HATU Pathway)

The following diagram illustrates the activation and coupling pathway using HATU, the preferred method for ensuring complete conversion given the steric bulk of the cyclooctyl ring.

HATU_Mechanism Acid 3-Methylbenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate HATU HATU Reagent ActiveEster Activated OAt Ester (Reactive Intermediate) HATU->ActiveEster Carboxylate->ActiveEster Attacks HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Cyclooctylamine Amine->Tetrahedral Product N-Cyclooctyl-3-methylbenzamide Tetrahedral->Product Collapse Byproduct HOAt + Urea Tetrahedral->Byproduct

Figure 1: Mechanistic pathway for HATU-mediated amide coupling.[1] The OAt ester is the key species that overcomes the weak deactivation of the methyl group.

Experimental Protocols

Method A: HATU-Mediated Coupling (Research Scale)

Best for: Discovery chemistry, library synthesis, ensuring high yields on small scale (100 mg - 5 g).

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Cyclooctylamine (1.1 equiv)

  • Solvent: Anhydrous DMF (or DCM if solubility permits)[1]

Protocol:

  • Activation: To a flame-dried flask equipped with a magnetic stir bar, add 3-methylbenzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to generate the activated ester.

  • Amine Addition: Add cyclooctylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hexanes). The active ester often co-elutes with the product on TLC; LCMS is preferred to confirm mass [M+H]+ = 246.2.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 1N HCl (2x) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOAt byproduct.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Method B: T3P (Propylphosphonic Anhydride) Coupling (Process Scale)

Best for: Scale-up (>5 g), avoiding toxic byproducts, easy workup.

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Cyclooctylamine (1.1 equiv)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF

Protocol:

  • Setup: Charge a flask with 3-methylbenzoic acid (1.0 equiv), cyclooctylamine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.3 M).

    • Note: Unlike HATU, T3P does not require pre-activation. All reagents can be mixed before adding T3P.

  • Addition: Cool the mixture to 0 °C (optional, but recommended to control exotherm). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 6–12 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Workup (The "Wash-Away" Method):

    • Add water to the reaction vessel.

    • Separate phases.[2] Wash the organic layer with 1N HCl (to remove pyridine/amine) and 1N NaOH (to remove excess T3P byproducts, which are water-soluble phosphates).

  • Isolation: Dry organic phase (MgSO₄) and concentrate. The product often crystallizes upon concentration or addition of heptane.

Method C: Acid Chloride (Classical)

Best for: Low cost, very large scale, if reagents like HATU/T3P are unavailable.

Protocol:

  • Chlorination: Suspend 3-methylbenzoic acid in DCM. Add Thionyl Chloride (SOCl₂) (2.0 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentration: Evaporate solvent and excess SOCl₂ completely (add toluene and re-evaporate to ensure removal of traces). This yields crude 3-methylbenzoyl chloride (oil).

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0 °C. Add Triethylamine (1.5 equiv) followed by cyclooctylamine (1.0 equiv).

  • Workup: Standard aqueous wash (HCl/NaHCO₃) as described in Method A.

Analytical Characterization (Expected Data)

Upon isolation, the identity of N-cyclooctyl-3-methylbenzamide should be verified against these predicted parameters:

  • Molecular Formula: C₁₆H₂₃NO

  • Molecular Weight: 245.37 g/mol

  • LCMS (ESI+): [M+H]⁺ peak at m/z 246.2.

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • Amide NH: Broad doublet/singlet ~ 5.8–6.2 ppm.

    • Aromatic Protons: Multiplet ~ 7.2–7.6 ppm (4H total). Look for the specific pattern of meta-substitution (singlet-like peak for H2).

    • Benzylic Methyl: Singlet ~ 2.3–2.4 ppm (3H).

    • Cyclooctyl Methine (CH-N): Multiplet ~ 4.1–4.3 ppm (1H).

    • Cyclooctyl Ring (CH₂): Broad multiplets ~ 1.4–2.0 ppm (14H).

Troubleshooting & Optimization Guide

Decision Tree for Optimization:

Optimization Start Issue Encountered? LowYield Low Conversion Start->LowYield Impure Impurity / Byproducts Start->Impure CheckLCMS Check LCMS: Is Active Ester present? LowYield->CheckLCMS Soln3 Use T3P (Cleaner) or Acid Chloride Impure->Soln3 StericHinder Steric Hindrance Issue CheckLCMS->StericHinder Yes (Ester remains) Hydrolysis Moisture Issue CheckLCMS->Hydrolysis No (Acid remains) Soln1 Switch to HATU Increase Temp to 40°C StericHinder->Soln1 Soln2 Dry Solvents Use Nitrogen atm Hydrolysis->Soln2

Figure 2: Troubleshooting logic for amide coupling issues.

Common Pitfalls:
  • Odor: Cyclooctylamine has a distinct, unpleasant amine odor. All transfers should be performed in a fume hood.

  • Solubility: If the reaction turns into a thick slurry (common with urea byproducts in EDC reactions), switch to Method A (HATU in DMF) or Method B (T3P in EtOAc).

  • Stoichiometry: Ensure at least 3 equivalents of base are used if using amine salts (e.g., cyclooctylamine HCl). If using free amine, 1.5-2.0 equiv of base is sufficient to neutralize the acid generated during coupling (HOAt or HCl).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][8] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich (Merck). Product Specification: Propylphosphonic Anhydride Solution (T3P).

Sources

Application Note: Strategic SAR Profiling of N-Cyclooctyl-3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for utilizing N-cyclooctyl-3-methylbenzamide (CAS: 339018-58-5) in Structure-Activity Relationship (SAR) campaigns. While benzamides are privileged structures in medicinal chemistry—appearing in glucokinase activators, histone deacetylase inhibitors, and antimicrobial agents—this guide specifically addresses their application as P2X7 receptor antagonists .

The P2X7 receptor, an ATP-gated cation channel, is a critical node in the NLRP3 inflammasome pathway. High-throughput screening (HTS) has repeatedly identified the N-cycloalkyl-benzamide pharmacophore as a potent P2X7 antagonist.

Why this specific molecule?

  • The Cyclooctyl Moiety: Represents a "limit-test" for hydrophobic pocket occupancy. Unlike smaller rings (cyclopentyl) or rigid cages (adamantyl), the cyclooctyl ring offers unique conformational flexibility while maintaining high lipophilicity (LogP modulation), probing the spatial tolerance of the receptor's allosteric binding site.

  • The 3-Methyl Group: Acts as a critical probe for rotational restriction of the amide bond and fills small hydrophobic sub-pockets on the aromatic side, often improving metabolic stability by blocking metabolic soft spots (e.g., para-oxidation).

This guide provides a self-validating workflow to synthesize, assay, and interpret the activity of this compound to drive lead optimization.

Mechanism of Action & Pathway Visualization

Understanding the biological context is prerequisite to SAR design. N-cyclooctyl-3-methylbenzamide acts as an allosteric antagonist , preventing the ATP-induced conformational change of the P2X7 trimer.

Pathway Diagram: P2X7 Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of the benzamide antagonist.

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening Antagonist N-Cyclooctyl-3-methylbenzamide (Allosteric Block) Antagonist->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Pro-Caspase-1 -> Active Caspase-1 NLRP3->Caspase1 Activates ProIL1B Pro-IL-1β Caspase1->ProIL1B Cleaves IL1B Mature IL-1β Release (Inflammation) ProIL1B->IL1B Maturation

Caption: P2X7 signaling cascade showing the benzamide antagonist blocking the ATP-gated channel, thereby halting the downstream NLRP3/IL-1β inflammatory response.

Experimental Protocols

Protocol A: Synthesis & Quality Control

Objective: Generate high-purity (>98%) compound for biological assays. Impurities (e.g., unreacted aniline) can cause false positives in cellular assays due to toxicity.

Reagents:

  • 3-Methylbenzoic acid (1.0 eq)

  • Cyclooctanamine (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve 3-methylbenzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at room temperature (RT) to form the activated ester.

  • Coupling: Add cyclooctanamine dropwise. The reaction is usually exothermic; monitor temperature.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass: ~245.36 Da [M+H]+).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (removes excess amine), Sat. NaHCO3 (removes excess acid), and Brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation (Critical):

    • 1H NMR: Verify the cyclooctyl multiplet (approx. 1.4–1.9 ppm) and the 3-methyl singlet (2.3–2.4 ppm).

    • Purity Check: Must be >95% by HPLC to proceed to biological testing.

Protocol B: Primary Potency Assay (Calcium Flux)

Objective: Determine the IC50 of the compound against human P2X7 receptor using a FLIPR (Fluorometric Imaging Plate Reader) assay.

Cell Line: HEK293 stably expressing human P2X7 (HEK-hP2X7).

Methodology:

  • Seeding: Plate HEK-hP2X7 cells at 20,000 cells/well in a 384-well poly-D-lysine coated black plate. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 min at 37°C.

  • Compound Addition: Add N-cyclooctyl-3-methylbenzamide (serially diluted in DMSO, final DMSO <0.5%) to the cells. Incubate for 20 minutes at RT.

    • Control: Include a known antagonist (e.g., A-740003 or AZ10606120) as a positive control.

  • Agonist Stimulation: Place plate in FLIPR. Inject BzATP (2'3'-O-(4-benzoylbenzoyl)-ATP), a specific P2X7 agonist, at EC80 concentration (typically 10–30 µM).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) for 180 seconds.

  • Analysis: Calculate % inhibition relative to DMSO (0%) and full block (100%). Fit data to a 4-parameter logistic equation to derive IC50.

Protocol C: Functional Validation (IL-1β Release)

Objective: Confirm that the calcium block translates to inhibition of inflammatory cytokine release in an immune cell model.

Cell Line: THP-1 (Human Monocytes).

Methodology:

  • Differentiation: Treat THP-1 cells with PMA (100 nM) for 24h to differentiate into macrophage-like cells.

  • Priming: Wash cells and treat with LPS (1 µg/mL) for 4h. This upregulates pro-IL-1β and NLRP3 expression (Signal 1).

  • Antagonist Treatment: Add N-cyclooctyl-3-methylbenzamide at varying concentrations (0.1 µM – 10 µM). Incubate for 30 min.

  • Activation: Add ATP (5 mM) for 30 minutes to trigger P2X7 pore formation (Signal 2).

  • Quantification: Collect supernatant. Quantify IL-1β using a standard ELISA kit.

  • Interpretation: A potent antagonist will show a dose-dependent reduction in IL-1β secretion.

Data Analysis & SAR Interpretation

When analyzing N-cyclooctyl-3-methylbenzamide, compare its activity against structural analogs to deduce the pharmacophore requirements.

Representative Data Table (Hypothetical/Expected Trends):

Compound IDR1 (Ring)R2 (Aryl Sub)P2X7 IC50 (nM)LogPInterpretation
Lead (Topic) Cyclooctyl 3-Methyl 45 4.8 High potency; hydrophobic pocket filled.
Analog ACyclopentyl3-Methyl8503.2Ring too small; reduced hydrophobic contact.
Analog BCyclooctylH (Unsub)1204.3Loss of potency; 3-Me provides steric twist/fill.
Analog CCyclooctyl4-Methyl3004.83-position preferred over 4-position (vector match).
Analog DAdamantyl3-Methyl154.5Rigid cage improves fit (standard reference).

Key SAR Insights:

  • Ring Size Effect: If the cyclooctyl analog (8-membered) is significantly more potent than the cyclopentyl (5-membered), the receptor possesses a large, deep hydrophobic pocket.

  • 3-Methyl Role: The methyl group at the meta position often forces the amide bond out of planarity with the phenyl ring. If removing it (Analog B) drops potency, the receptor likely prefers a non-planar "twisted" conformation.

Workflow Visualization

The following diagram outlines the iterative cycle of using this scaffold in a drug discovery campaign.

SAR_Workflow Design Design: N-Cyclooctyl-3-methylbenzamide (Hydrophobic Probe) Synth Synthesis: Amide Coupling (HATU/DMF) Design->Synth QC QC: LCMS & NMR (>95% Purity) Synth->QC QC->Synth Fail FLIPR Primary Assay: Ca2+ Flux (HEK293) QC->FLIPR Pass ELISA Functional Assay: IL-1β Release (THP-1) FLIPR->ELISA Hit Confirmation Decision SAR Decision: Optimize Ring vs. Aryl ELISA->Decision Decision->Design Iterate

Caption: Iterative SAR workflow from scaffold design to functional validation and decision making.

References

  • P2X7 Receptor Antagonism: Bartlett, R., Stokes, L., & Sluyter, R. (2014). The P2X7 receptor channel: recent developments and new therapeutic approaches. Pharmacological Reviews, 66(3), 638-675. Link

  • Benzamide SAR Studies: Guile, S. D., et al. (2009). Antagonists of the P2X7 receptor.[1][2][3][4][5] Structure-activity relationships of the N-aryl-N'-(arylmethyl)urea and benzamide series. Journal of Medicinal Chemistry, 52(10), 3123-3141. Link

  • FLIPR Assay Protocols: Sophion Bioscience. (n.d.). High throughput screening of P2X receptors. Link

  • IL-1β Release Assay: Perregaux, D. G., & Gabel, C. A. (1994). Interleukin-1 beta maturation and release in response to ATP and nigericin. Journal of Biological Chemistry, 269(21), 15195-15203. Link

  • Compound Data: PubChem. (n.d.). N-Cyclooctyl-3-methylbenzamide (CID 20638545). Link

Sources

Precision Formulation of Lipophilic Benzamides: Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamides represent a versatile pharmacophore in dermatology and pain management, yet their formulation is frequently hindered by high lipophilicity (LogP > 3.0) and high melting points. These physicochemical properties create a dual challenge: the active pharmaceutical ingredient (API) resists dissolution in aqueous vehicles but, once dissolved in lipids, often lacks the thermodynamic drive to partition out of the vehicle and into the hydrophilic viable epidermis.

This guide provides a validated workflow for formulating lipophilic benzamides using High-Energy Nanoemulsions and Transcutol-Assisted Hydrogels . It moves beyond standard recipes to focus on Thermodynamic Activity Potential (TAP) —the critical driver of passive diffusion.

Pre-Formulation: The Thermodynamic Activity Strategy

The most common failure mode in topical benzamide formulation is "Solvent Trapping." If the vehicle solubilizes the drug too well (e.g., pure MCT oil), the partition coefficient (


) favors the vehicle, and the drug never enters the skin.

The Objective: Formulate the drug at or near its saturation point (


) in the vehicle. According to Fick’s First Law, flux (

) is proportional to the concentration gradient, but strictly speaking, it is driven by the thermodynamic activity (

):


Where maximum flux occurs when


 (saturation).
Solubility Screening Protocol

Before formulation, determine the saturation solubility in key excipients. Benzamides typically show peak solubility in diethylene glycol monoethyl ether (Transcutol® P) and medium-chain mono/diglycerides (Capryol® 90).

Table 1: Recommended Excipient Screening Panel for Benzamides

Excipient ClassRecommended CandidateFunctionTarget Solubility (mg/mL)
Oil Phase Capryol® 90 (PG Monocaprylate)Solubilizer & Permeation Enhancer> 20 mg/mL
Oil Phase Labrafac™ Lipophile WL 1349Carrier Oil (MCT)> 10 mg/mL
Surfactant Tween® 80 (Polysorbate 80)Emulsifier (High HLB)N/A
Co-Surfactant Transcutol® PPenetration Enhancer / Solvent> 50 mg/mL (Critical)
Aqueous Phase Phosphate Buffer (pH 5.5)Continuous Phase< 0.1 mg/mL

Protocol A: High-Energy Nanoemulsion Formulation

Nanoemulsions (20–200 nm) are the preferred vehicle for lipophilic benzamides. They provide a massive surface area for drug release and can penetrate hair follicles (transfollicular route).

Materials
  • API: Model Lipophilic Benzamide (MLB)

  • Oil: Capryol® 90

  • Surfactant Mix (

    
    ):  Tween 80 : Transcutol P (2:1 w/w ratio)
    
  • Aqueous Phase: Ultrapure water

Workflow Diagram

NanoemulsionWorkflow Start Start: Weigh API OilPhase Oil Phase Prep: Dissolve API in Capryol 90 + Transcutol (Magnetic Stirring, 40°C) Start->OilPhase PreEmulsion Coarse Emulsion: Add Aqueous to Oil dropwise (High Shear Mixing, 2000 rpm) OilPhase->PreEmulsion AqPhase Aqueous Phase Prep: Water + Tween 80 (Stirring) AqPhase->PreEmulsion Sonication High-Energy Homogenization: Probe Sonicator (20kHz, 40% Amp) 5 mins (Pulse 5s ON / 2s OFF) PreEmulsion->Sonication Input Energy Cooling Cooling & Equilibration (25°C, 12 hours) Sonication->Cooling QC QC: Size (<200nm) & PDI (<0.3) Cooling->QC

Figure 1: High-energy ultrasonication workflow for generating stable benzamide nanoemulsions.

Step-by-Step Procedure
  • Oil Phase Preparation: Weigh the calculated amount of Benzamide (e.g., 1% w/w final conc). Dissolve in Capryol® 90 and Transcutol P (1:1 ratio) at 40°C. Ensure complete dissolution (solution must be clear).

  • Aqueous Phase Preparation: Dissolve Tween 80 in ultrapure water.

  • Coarse Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 2,000–3,000 rpm for 5 minutes. This creates a white, milky macro-emulsion.

  • Nano-sizing (Critical Step): Place the coarse emulsion in an ice bath to prevent overheating. Use a probe sonicator (e.g., QSonica or Vibra-Cell).

    • Settings: Amplitude 40%, Frequency 20 kHz.

    • Cycle: 5 minutes total active time (Pulse: 5 seconds ON, 2 seconds OFF).

  • Characterization: Measure droplet size using Dynamic Light Scattering (DLS). Target Z-average: 50–150 nm; Polydispersity Index (PDI): < 0.3.

Protocol B: In Vitro Release Testing (IVRT) - Franz Diffusion Cell

Validating the release of a lipophilic drug is challenging because the drug hates the water in the receptor chamber. You must create Sink Conditions (where the receptor medium can dissolve at least 3–5x the total amount of drug applied).

Experimental Setup
  • Apparatus: Vertical Franz Diffusion Cell (e.g., Hanson, Logan).

  • Membrane:

    • Screening: Strat-M® (Millipore) – Synthetic, mimics skin layers.

    • Validation: Dermatomed Porcine Ear Skin (approx. 500 µm thickness).

  • Receptor Medium: PBS pH 7.4 + 20% Ethanol (or 2% Tween 80). Note: Ethanol is preferred for benzamides to ensure solubility.

IVRT Logic Diagram

FranzCellSetup Donor Donor Compartment (Apply 10-20 mg formulation) Membrane Membrane (Strat-M or Porcine Skin) Donor->Membrane Diffusion Receptor Receptor Compartment (PBS + 20% Ethanol) Temp: 32°C | Stir: 600 rpm Membrane->Receptor Partitioning Sampling Sampling Port (Withdraw 200µL @ 1, 2, 4, 8, 12, 24h) Receptor->Sampling Manual/Auto Draw Sampling->Receptor Replace Volume HPLC HPLC Analysis (Quantify Flux) Sampling->HPLC

Figure 2: Franz Diffusion Cell configuration ensuring sink conditions for lipophilic analytes.

Detailed Protocol
  • Membrane Equilibration: Soak the membrane (Strat-M or Skin) in the receptor medium for 30 minutes prior to mounting.

  • Assembly: Mount the membrane. Ensure no air bubbles exist between the membrane and the receptor fluid (bubbles block diffusion).[1]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the Nanoemulsion to the donor compartment. Spread evenly. Occlude with Parafilm if mimicking a patch; leave open if mimicking a lotion.

  • Sampling: At predetermined time points (0.5, 1, 2, 4, 6, 8, 24 hours), withdraw 200–500 µL from the sampling arm.

  • Replenishment: Immediately replace the withdrawn volume with fresh, pre-warmed (32°C) receptor medium to maintain volume and sink conditions.

  • Analysis: Analyze samples via HPLC-UV.

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile : Water (60:40) + 0.1% Formic Acid (Benzamides usually require high organic ratios).

Data Analysis & Interpretation

Do not rely solely on "Total % Released." You must calculate the Steady-State Flux (


) .[2]
  • Plot: Cumulative amount permeated (

    
    , µg/cm²) vs. Time (
    
    
    
    , h).
  • Linear Regression: Identify the linear portion of the curve (usually after a lag time).

  • Calculate Flux: The slope of the linear portion is

    
     (µg/cm²/h).
    
  • Permeability Coefficient (

    
    ): 
    
    
    
    
    Where
    
    
    is the initial concentration of the drug in the donor formulation.

Success Criteria:

  • Linearity:

    
     for the steady-state region.
    
  • Flux Enhancement: The Nanoemulsion should show a statistically significant increase in flux (

    
    ) compared to a simple oil solution or suspension.
    

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Drug Crystallization Saturation exceeded upon water addition (Ostwald Ripening).Add a crystallization inhibitor (e.g., 1% PVP K30 or HPMC) to the aqueous phase.
Phase Separation (Creaming) Insufficient surfactant or wrong HLB.Increase Tween 80 concentration or add a co-surfactant (Span 80) to adjust HLB.
Low Flux in Franz Cell Receptor medium saturation (Sink condition failure).Increase Ethanol content in receptor to 30% or add 4% BSA (Bovine Serum Albumin).
High Lag Time (>4h) Drug is trapped in the formulation (High affinity).Reduce the oil content; increase the thermodynamic activity by bringing drug concentration closer to saturation.

References

  • Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • Tioga Research. (2025). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Solubilization Behavior of Paracetamol in Transcutol–Water Mixtures. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors.

Traditional synthesis often relies on the activation of carboxylic acids via thionyl chloride (


) or oxalyl chloride to form acid chlorides. While effective, this pathway generates corrosive HCl gas, requires anhydrous conditions, and often leads to racemization of chiral amines.

This guide presents a superior alternative: The microwave-assisted Direct Amidation of benzoic acids with amines. By leveraging the specific heating mechanisms of microwave irradiation (dipolar polarization and ionic conduction), we can bypass the acid chloride intermediate entirely. This protocol focuses on a "Green Chemistry" approach using Boric Acid (


) as a catalyst, offering a solvent-free or minimal-solvent route that is high-yielding, rapid, and atom-economical.[1]

Theoretical Basis: Why Microwave?

The Non-Thermal Effect & Dipolar Polarization

Unlike conventional heating, which relies on conduction from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture volumetrically.

  • Dipolar Polarization: The reagents (specifically the polar carboxylic acid and amine) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid internal heating.

  • Selective Heating: In the presence of a catalyst like Boric Acid, the polar transition states are often stabilized by the field, effectively lowering the activation energy (

    
    ) for the condensation step.
    
Mechanistic Pathway: Boric Acid Catalysis

The direct reaction between a carboxylic acid and an amine typically forms an unreactive ammonium carboxylate salt. Heating this salt to force dehydration requires excessive temperatures (>180°C). Boric acid acts as a "trap" for the carboxylic acid, forming a reactive acyloxyboron intermediate that is susceptible to nucleophilic attack by the amine, even at lower bulk temperatures.

BoricAcidMechanism Acid Benzoic Acid (R-COOH) Inter Acyloxyboron Intermediate Acid->Inter -H2O Water H2O (Byproduct) Acid->Water Elimination Boric Boric Acid (Catalyst) Boric->Inter Inter->Boric Regeneration Amide N-Substituted Benzamide Inter->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Figure 1: Catalytic cycle of Boric Acid mediated amidation. The catalyst activates the acid, preventing stable salt formation.

Experimental Protocols

Protocol A: Solvent-Free Green Synthesis (Recommended)

Best for: Stable amines, gram-scale synthesis, and green chemistry compliance.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Aliphatic or Aromatic Amine (1.1 equiv)

  • Boric Acid (

    
    ) (10-20 mol%)
    
  • Optional: Toluene (only if mixing is physically impossible due to solid states)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL pressurized reaction vial with snap-cap.

Step-by-Step Methodology:

  • Homogenization: In a mortar, grind the Benzoic Acid (e.g., 2 mmol) and Boric Acid (0.2 mmol) until a fine powder is achieved.

  • Mixing: Transfer the powder to the microwave vial. Add the Amine (2.2 mmol).

    • Note: If the amine is liquid, mix thoroughly with a spatula. If solid, grind together with the acid mixture.

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 130°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup:

    • Cool the reaction mixture to 50°C.

    • Add 5 mL of Ethyl Acetate and 5 mL of saturated

      
       solution (to remove unreacted acid and boric acid).
      
    • Transfer to a separatory funnel. Wash the organic layer with water (2 x 5 mL) and Brine (1 x 5 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products are sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water.

Protocol B: High-Sensitivity Coupling (TBTU/MW)

Best for: Chiral amines, expensive substrates, or thermally sensitive groups.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • TBTU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High microwave absorber

Methodology:

  • Dissolve Acid, TBTU, and DIPEA in DMF (3 mL per mmol). Stir for 2 min at RT to activate.

  • Add Amine.

  • Microwave Irradiation: 60°C for 5 minutes (Low power, ~20-50W).

  • Pour mixture into ice water. The benzamide usually precipitates. Filter and wash.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Acid + Amine + Catalyst) Mix Trituration/Mixing (Solvent-Free or Min. Solvent) Start->Mix MW MW Irradiation 130°C, 10 min, Sealed Mix->MW Cool Cooling to <50°C MW->Cool Extract Liquid-Liquid Extraction (EtOAc / NaHCO3) Cool->Extract Analyze Analysis (NMR, IR, MP) Extract->Analyze

Figure 2: Operational workflow for the solvent-free microwave synthesis.

Data Analysis & Comparison

The following table summarizes the efficiency gains of the Microwave (Protocol A) method versus the Conventional Thermal Reflux (using Thionyl Chloride or Toluene reflux).

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 4 - 12 Hours5 - 15 Minutes20x - 50x Faster
Yield 60% - 75%85% - 98%+20% Yield
Solvent Usage High (50-100 mL)None or Minimal (<2 mL)Green Profile
Purification Column Chromatography often requiredSimple Extraction / RecrystallizationWorkflow Efficiency
Atom Economy Low (Loss of SO2, HCl)High (Only H2O lost)Sustainability

Data aggregated from comparative studies (See References 1, 3, 5).

Quality Control (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers:

  • IR Spectroscopy: Disappearance of the broad -OH stretch (3300-2500

    
    ) of the carboxylic acid and appearance of distinct Amide I (
    
    
    
    , ~1640
    
    
    ) and Amide II (
    
    
    , ~1540
    
    
    ) bands.
  • 1H NMR: Appearance of the amide -NH proton (broad singlet, typically

    
     6.0 - 8.5 ppm, solvent dependent).
    

References

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Institutes of Health (PubMed). [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC). [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (PMC). [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Cyclooctyl-3-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-C8-TOL Subject: Yield Optimization for Sterically Challenged Benzamide Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Assessment: Why is your yield low?

Before altering your protocol, we must identify the yield-limiting factor. The synthesis of N-cyclooctyl-3-methylbenzamide presents a specific set of challenges dominated by the steric profile of the amine and the lipophilicity of the product.

Root Cause Analysis
SymptomProbable CauseTechnical Explanation
No Reaction / Low Conversion Steric Hindrance Cyclooctylamine is a primary amine, but the

-carbon is part of a bulky, conformationally mobile C8 ring. This creates an "entropic shield" around the nucleophilic nitrogen, making standard couplings (e.g., EDC/NHS) sluggish.
White Precipitate (Insoluble) Urea Formation If using DCC/DIC, the byproduct (dicyclohexylurea) is difficult to remove and can trap the product. If using Acid Chloride, this may be amine hydrochloride salts.
Product is an Oil/Gum Solvent Trapping The cyclooctyl group and the tolyl ring make the molecule highly lipophilic (High LogP). It resists crystallization in polar solvents.
Impurity: Anhydride Incomplete Activation In Acid Chloride protocols, trace water hydrolyzes the chloride to acid, which then reacts with remaining chloride to form the symmetrical anhydride.

Strategic Route Selection

Use the following decision tree to select the optimal protocol for your specific constraints.

RouteSelection Start START: Select Constraints Scale What is your scale? Start->Scale Reagents Do you have T3P? Scale->Reagents < 10 grams RouteB PROTOCOL B: Acid Chloride (Recommended for Cost/Scale-up) Scale->RouteB > 10 grams RouteA PROTOCOL A: T3P Coupling (Recommended for High Yield/Purity) Reagents->RouteA Yes Reagents->RouteB No

Figure 1: Decision matrix for selecting the synthetic pathway based on scale and reagent availability.

Protocol A: The Modern Standard (T3P Coupling)

Best for: High yield (>85%), low epimerization risk, and easy workup. Mechanism: Propylphosphonic anhydride (T3P) acts as a kinetic sponge for water, driving the equilibrium toward the amide while remaining soluble in organic solvents, eliminating the "urea filtration" step common with DCC.

Reagents
  • Acid: 3-Methylbenzoic acid (1.0 equiv)

  • Amine: Cyclooctylamine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step Procedure
  • Charge: To a dry flask equipped with a magnetic stir bar, add 3-methylbenzoic acid and EtOAc .

  • Base Addition: Add Pyridine (or DIPEA). The solution may warm slightly.

  • Activation: Add T3P solution dropwise at 0°C (ice bath). Stir for 20 minutes. Note: T3P activation is slower than acid chlorides but cleaner.

  • Amine Addition: Add Cyclooctylamine dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12 hours.

    • Troubleshooting: If TLC shows incomplete conversion after 12h, heat to 50°C. The steric bulk of cyclooctane may require thermal energy to overcome the activation barrier.

  • Quench: Add water (equal volume to solvent).

Protocol B: The "Brute Force" Method (Acid Chloride)

Best for: Scale-up, low cost, or if T3P is unavailable. Critical Requirement: Strictly anhydrous conditions.

Reagents
  • Electrophile: 3-Methylbenzoyl chloride (1.0 equiv)

    • Alternative: Generate in situ from acid + Thionyl Chloride (

      
      ).
      
  • Nucleophile: Cyclooctylamine (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Dry)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve Cyclooctylamine and

    
      in dry DCM. Cool to 0°C.
    
  • Addition: Add 3-Methylbenzoyl chloride dropwise over 30 minutes.

    • Why? Rapid addition generates localized heat, promoting side reactions (dimerization).

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Monitoring: Check TLC. If starting amine persists, add 0.1 equiv more acid chloride.

Purification & Workup (The "Yield Saver")

Many researchers lose yield during the workup because the product is lipophilic and stays in the organic layer, but so do the impurities.

Target Product Properties:

  • State: Likely a viscous oil or low-melting solid.

  • Solubility: High in EtOAc/DCM; Low in Water/Hexane.

Workup RxnMix Reaction Mixture (EtOAc or DCM) Wash1 Wash 1: 1M HCl (Removes unreacted Cyclooctylamine + Pyridine) RxnMix->Wash1 Organic Layer Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted 3-Methylbenzoic acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine + Drying (MgSO4) Wash2->Wash3 Organic Layer Evap Evaporate Solvent Wash3->Evap Recryst Recrystallization Solvent: Hexane/EtOAc (9:1) Evap->Recryst If Solid

Figure 2: Purification workflow designed to chemically separate starting materials from the amide product.[1]

Critical Workup Steps:
  • Acid Wash (Crucial): Wash the organic layer 2x with 1M HCl . This protonates the excess cyclooctylamine (

    
    ) and pyridine, forcing them into the aqueous layer.
    
  • Base Wash: Wash 2x with Saturated

    
     . This deprotonates any residual 3-methylbenzoic acid (
    
    
    
    ), moving it to the aqueous layer.
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Polishing: If the product is colored, pass through a small pad of silica gel using 10% EtOAc in Hexanes.

FAQ: Troubleshooting Specific Issues

Q: I used Protocol B (Acid Chloride) and got a 120% yield. What is it? A: You likely have Cyclooctylamine Hydrochloride salt trapped in your product. The salt is somewhat soluble in DCM.

  • Fix: Dissolve the crude in EtOAc (which dissolves the amide but precipitates the salt) and filter, or repeat the water/brine washes vigorously.

Q: The reaction turns black when adding the acid chloride. A: This indicates an exotherm that is too high, causing decomposition of the amine.

  • Fix: Cool the reaction to -10°C during addition and dilute the reaction mixture (use more solvent).

Q: Can I use HATU instead of T3P? A: Yes, HATU is excellent but expensive and generates a byproduct (tetramethylurea) that is water-soluble but can be tricky to remove completely.

  • Adjustment: If using HATU, ensure you use exactly 1.05 equivalents to avoid difficult purification.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Efficient Removal of Unreacted Cyclooctylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction mixtures containing cyclooctylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common challenge of removing unreacted cyclooctylamine. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot these methods for your specific experimental context.

Understanding the Challenge: Properties of Cyclooctylamine

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of cyclooctylamine. This knowledge will inform the most effective removal method for your specific reaction conditions and desired product.

Table 1: Physicochemical Properties of Cyclooctylamine

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₇NRelatively non-polar aliphatic structure.[1]
Molecular Weight 127.23 g/mol Influences diffusion rates and chromatographic behavior.[2]
Boiling Point 190 °C (lit.)High boiling point makes removal by simple distillation challenging, especially for thermally sensitive products.[3][4]
Density 0.928 g/mL at 25 °C (lit.)Similar to many organic solvents, which can complicate phase separation.[3][4]
Solubility in Water 10.2 g/L at 20 °CModerately soluble in water, but its protonated form is highly water-soluble.[3]
pKa (predicted) 11.03 ± 0.20As a primary amine, it is basic and readily protonated by acids.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of cyclooctylamine and provides actionable solutions.

Issue 1: My product is acid-sensitive, and I cannot use a standard acidic wash.

Root Cause: Many standard protocols for amine removal rely on acid-base extraction, where the basic amine is protonated with an acid and extracted into the aqueous phase.[5][6] This is problematic for products containing acid-labile functional groups (e.g., acetals, ketals, some esters).

Solution 1: Aqueous Copper(II) Sulfate Wash

  • Principle: Copper(II) sulfate forms a coordination complex with the amine, which is soluble in the aqueous layer.[5][7] This method avoids strongly acidic conditions.

  • Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The aqueous layer will turn purple as the copper-amine complex forms.[5][7]

    • Continue washing with fresh copper(II) sulfate solution until no further color change is observed in the aqueous layer.[5]

    • Wash the organic layer with brine to remove any residual copper salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and concentrate in vacuo.

Solution 2: Scavenger Resins

  • Principle: Scavenger resins are solid-supported reagents that covalently bind to the excess amine, allowing for its removal by simple filtration.[8][9] This is a highly selective method that avoids harsh pH changes.

  • Workflow:

Scavenger_Resin_Workflow Reaction_Mixture Reaction Mixture (Product + Cyclooctylamine) Add_Resin Add Scavenger Resin (e.g., Isocyanate-functionalized) Reaction_Mixture->Add_Resin Stir Stir at Room Temperature (Allow time for reaction) Add_Resin->Stir Filter Filter to Remove Resin (Resin-bound amine) Stir->Filter Purified_Product Purified Product in Solution Filter->Purified_Product

Caption: Workflow for Amine Removal Using Scavenger Resins.

  • Protocol:

    • To the crude reaction mixture, add a scavenger resin with a functionality that reacts with primary amines, such as an isocyanate or aldehyde-functionalized polystyrene resin. A typical excess of 2-4 molar equivalents of the resin's functional group relative to the excess amine is recommended.

    • Stir the suspension at room temperature. Reaction times can vary from 1 to 24 hours, depending on the resin and the concentration of the amine. Monitor the disappearance of cyclooctylamine by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate in vacuo to obtain the purified product.

Issue 2: An emulsion forms during the acidic wash, making phase separation difficult.

Root Cause: The formation of an ammonium salt of the product or other components in the reaction mixture can act as a surfactant, leading to emulsification. High concentrations of cyclooctylamine hydrochloride can also contribute to this issue.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration through Celite®: Pass the emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Reduce the Vigor of Shaking: When performing the extraction, gently invert the separatory funnel multiple times rather than shaking it vigorously.

  • Solvent Modification: Add a small amount of a different organic solvent with a lower or higher polarity to alter the properties of the organic phase and potentially break the emulsion.

Issue 3: I've performed an acidic wash, but I still see cyclooctylamine in my product by NMR/LC-MS.

Root Cause: Incomplete protonation or insufficient washing can lead to residual cyclooctylamine in the organic layer.

Solutions:

  • Check the pH: Ensure that the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the cyclooctylamine. Use pH paper to test the aqueous phase after each wash.

  • Increase the Number of Washes: Perform multiple washes with the acidic solution rather than a single large-volume wash. Three to four washes are typically more effective.

  • Increase the Acid Concentration: Use a more concentrated acid solution (e.g., 1-2 M HCl) for the extraction.[10]

  • Back-Extraction: After the initial acidic washes, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any co-extracted product. Then, discard this organic wash and proceed with the workup of the original organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove cyclooctylamine if my product is stable to acid?

The most direct method is an acid-base extraction.[5][6] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the basic cyclooctylamine will be protonated to form cyclooctylammonium chloride. This salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[5]

Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Acidic) Product Desired Product (Neutral) Wash Wash with Aqueous Acid (e.g., HCl) Product->Wash Cyclooctylamine Cyclooctylamine (Basic) Cyclooctylamine->Wash Protonated_Amine Cyclooctylammonium Salt (Water-Soluble) Wash->Protonated_Amine

Caption: Principle of Acid-Base Extraction for Amine Removal.

Q2: How do I choose the right scavenger resin for my needs?

The choice of scavenger resin depends on the reactivity of the amine and the other functional groups present in your reaction mixture. For primary amines like cyclooctylamine, common choices include:

Table 2: Common Scavenger Resins for Primary Amines

Resin Functional GroupReactivityComments
Isocyanate HighReacts rapidly with primary and secondary amines. Can also react with other nucleophiles like alcohols and thiols.
Aldehyde ModerateForms an imine with the primary amine, which can be further reduced if desired. Generally selective for primary amines over secondary amines.
Sulfonyl Chloride HighReacts with primary and secondary amines to form sulfonamides. Can be sensitive to moisture.
Carboxylic Acid (e.g., Amberlyst-15) IonicActs as a strong cation exchange resin, binding the basic amine through an acid-base interaction. The amine can be released by washing with a base.

Q3: Can I remove cyclooctylamine by distillation?

Due to its high boiling point of 190 °C, removing cyclooctylamine by distillation is often impractical, especially if your product has a similar boiling point or is thermally unstable.[3][4] Vacuum distillation can lower the boiling point, but this may still not be sufficient for complete separation from many organic compounds.

Q4: What if both my product and the cyclooctylamine are basic?

This is a more complex purification challenge.

  • Chromatography: Column chromatography is often the most effective method in this scenario. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the specific properties of your product. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to improve the peak shape of basic compounds on silica gel.[11]

  • Derivatization: In some cases, it may be possible to selectively derivatize the cyclooctylamine to alter its properties and facilitate separation. For example, reaction with an aldehyde could form an imine, which may have different chromatographic behavior.

Q5: How can I confirm that all the cyclooctylamine has been removed?

  • Thin-Layer Chromatography (TLC): A simple and rapid method. Use a stain that is sensitive to amines, such as ninhydrin, which will specifically stain primary and secondary amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic signals of cyclooctylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique that can detect trace amounts of residual cyclooctylamine.

By understanding the principles behind these removal techniques and anticipating potential issues, you can design a robust purification strategy to efficiently remove unreacted cyclooctylamine from your reaction mixtures, leading to higher purity products and more reliable experimental outcomes.

References

  • National Institutes of Health. Octylamine | C8H19N | CID 8143 - PubChem. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Reddit. r/Chempros - Amine workup. [Link]

  • National Institutes of Health. Cyclooctylamine | C8H17N | CID 2903 - PubChem. [Link]

  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Ley, S. V., et al. Covalent Scavengers for Primary and Secondary Amines. Org. Lett. 1999, 1, 10, 1651–1653.
  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Google Patents.
  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • ResearchGate. Covalent Scavengers for Primary and Secondary Amines. [Link]

  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • ResearchGate. How can I remove ammonia from the reaction mixture?. [Link]

  • Bryan Research & Engineering, LLC. Troubleshooting Amine Unit Simulations. [Link]

  • Wipf Group, University of Pittsburgh. Strategies in organic synthesis. [Link]

  • National Institutes of Health. Direct Deamination of Primary Amines via Isodiazene Intermediates. [Link]

  • ResearchGate. High-loading scavenger resins for combinatorial chemistry. [Link]

  • ResearchGate. Extraction equilibria of aqueous solution of acetic acid with tri-n-octylamine. [Link]

  • Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Cheméo. Chemical Properties of Cyclooctanamine (CAS 5452-37-9). [Link]

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Technical Support Center: Optimizing HPLC Separation for Hydrophobic Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of separating hydrophobic benzamides using High-Performance Liquid Chromatography (HPLC). This guide is structured to provide immediate, actionable solutions and deep mechanistic insights for researchers, scientists, and drug development professionals. We will move from foundational questions to specific troubleshooting scenarios, ensuring you have the expert guidance needed to achieve robust and reproducible separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during method development for hydrophobic benzamides.

Q1: What is the best starting HPLC column for separating a new hydrophobic benzamide?

A1: For most hydrophobic compounds, a C18 (octadecylsilane) column is the industry-standard starting point due to its high hydrophobicity and retentivity.[1][2]

  • Causality: The long alkyl chains of the C18 stationary phase maximize hydrophobic interactions with your non-polar benzamide analyte, providing strong retention which is essential for initial method development. This strong retention allows you to effectively modulate elution using the mobile phase.

  • Expert Insight: If your benzamide is extremely hydrophobic and results in excessively long retention times even with a high percentage of organic solvent, consider a C8 (octylsilane) column. The shorter alkyl chains provide weaker hydrophobic interactions, which can help elute the compound faster without resorting to overly aggressive mobile phases.[3] For benzamides with multiple aromatic rings, a Phenyl column can offer alternative selectivity through π-π stacking interactions, which may resolve critical pairs that co-elute on a C18.[4]

Q2: How do I choose between acetonitrile (ACN) and methanol (MeOH) as the organic modifier?

A2: The choice of organic modifier is one of the most powerful tools to adjust selectivity (α).[5]

  • Acetonitrile (ACN) is generally the preferred starting solvent. It has a lower viscosity (resulting in lower backpressure) and is a stronger solvent in reversed-phase HPLC, leading to shorter retention times compared to methanol.

  • Methanol (MeOH) is a protic solvent and can engage in hydrogen bonding. This property can create unique selectivity differences compared to aprotic ACN. If you have poor resolution between your benzamide and an impurity with ACN, switching to MeOH is a logical next step to exploit different intermolecular interactions.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (Lower Backpressure)Higher (Higher Backpressure)
Selectivity Aprotic; different selectivity profileProtic; can hydrogen bond
UV Cutoff ~190 nm~205 nm

Q3: My benzamide is basic. How does mobile phase pH affect my separation?

A3: Mobile phase pH is a critical parameter for any ionizable compound, including basic benzamides. It directly impacts retention time, peak shape, and selectivity.[6][7]

  • Mechanism of Action: At a low pH (e.g., pH < 3), the amide functional group and other basic sites on your molecule will be protonated (ionized). This ionized form is more polar and will have less retention on a reversed-phase column.[6] Conversely, at a high pH (e.g., pH > 8, requires a pH-stable column), the basic benzamide will be in its neutral, more hydrophobic state, leading to stronger retention.[6][8]

  • Peak Shape Improvement: A primary cause of peak tailing for basic compounds is secondary interaction with acidic residual silanol groups on the silica stationary phase.[9] By operating at a low pH (e.g., 2.5-3.0 using formic or trifluoroacetic acid), these silanol groups are protonated and their negative charge is suppressed, minimizing these unwanted interactions and dramatically improving peak symmetry.[9][10][11]

Q4: Should I use an isocratic or gradient elution for my hydrophobic benzamides?

A4: For analyzing a single hydrophobic compound or a mixture of compounds with very similar hydrophobicities, an isocratic method (constant mobile phase composition) may suffice. However, for complex mixtures or samples with a wide range of polarities, a gradient elution is almost always necessary .[12][13]

  • Why Gradient is Preferred: Hydrophobic compounds bind strongly to the stationary phase. A gradient, which starts with a lower percentage of organic modifier and gradually increases it, allows for the elution of less retained (more polar) impurities first, followed by the controlled elution of your highly retained hydrophobic benzamides.[14] This approach results in sharper peaks for late-eluting compounds and shorter overall run times.[15][16]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Poor Peak Shape - Tailing Peaks
  • Symptom: The back half of the peak is wider than the front half, resembling a shark fin. Asymmetry factor (As) > 1.2.

  • Causality: Peak tailing is the most common peak shape problem. For basic benzamides, the primary cause is secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the column's stationary phase.[9]

  • Solutions Workflow:

G start Peak Tailing Observed (As > 1.2) check_pH Is Mobile Phase pH < 3? start->check_pH add_acid Action: Lower pH to 2.5-3.0 using 0.1% Formic Acid or TFA. check_pH->add_acid No check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes resolved Problem Solved add_acid->resolved use_endcapped Action: Switch to a column specifically designed for basic compounds (e.g., with advanced end-capping). check_column->use_endcapped No check_overload Is the peak height near the detector's maximum? check_column->check_overload Yes use_endcapped->resolved reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_overload->resolved No reduce_conc->resolved

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Peak Shape - Fronting Peaks
  • Symptom: The front half of the peak is wider than the back half. Asymmetry factor (As) < 0.9.

  • Causality: Peak fronting is typically caused by two main issues: low sample solubility in the mobile phase or column overload. If the solvent used to dissolve the sample (the diluent) is much stronger than the initial mobile phase, the sample band will not focus correctly at the head of the column.[17]

  • Solutions:

    • Match Sample Diluent to Mobile Phase: The most robust solution is to dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that still fully dissolves the compound.[17]

    • Reduce Injection Volume/Concentration: Injecting too much mass onto the column can saturate the stationary phase, leading to fronting. Systematically decrease the injection volume or dilute the sample to see if the peak shape improves.

    • Check for Column Collapse: While less common with modern columns, if you are using 100% aqueous mobile phase with a traditional C18 column, the stationary phase can undergo "phase collapse," leading to poor peak shape and retention loss.[1] Ensure at least 5% organic modifier is always present or use an aqueous-stable (AQ) type column.

Issue 3: Poor Resolution of Closely Eluting Peaks
  • Symptom: Two or more peaks are not baseline separated (Resolution, Rs < 1.5).

  • Causality: Achieving resolution is about manipulating efficiency (N), retention (k), and especially selectivity (α).[18][19] For hydrophobic compounds that are structurally similar, selectivity is the most powerful tool for improving separation.[19]

  • Solutions:

    • Optimize the Gradient: The easiest first step is to make the gradient shallower around the time your compounds elute.[15] A slower increase in the organic modifier gives the analytes more time to interact with the stationary phase, improving separation.[15]

    • Change the Organic Modifier: This is the most effective way to change selectivity.[5] If you are using ACN, create an identical method using MeOH. The different solvent-analyte interactions can often resolve co-eluting peaks.

    • Change Column Chemistry: If changing the mobile phase doesn't work, changing the stationary phase is the next logical step.[18] Switching from a C18 to a Phenyl-Hexyl column, for example, introduces different retention mechanisms (π-π interactions) that can dramatically alter elution order and improve resolution.

    • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.[20] Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C) to see the effect on your critical pair.

Part 3: Experimental Protocols
Protocol 1: Systematic Method Development for a Novel Hydrophobic Benzamide

This protocol outlines a structured approach to developing a robust separation method from scratch.

Objective: To achieve a robust separation (Rs > 2.0, Asymmetry 0.9-1.5) for a novel benzamide and its potential impurities.

Step-by-Step Methodology:

  • Column Selection: Install a high-quality C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Scouting Gradient:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

    • Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Analyze the Scouting Run:

    • Determine the approximate elution time of your main peak.

    • Calculate the %B at which your peak elutes.

  • Gradient Optimization:

    • Design a new, shallower gradient around the elution point of your target analyte. For example, if the peak eluted at 60% B, a new gradient could be: 40% B to 70% B over 15 minutes. This focuses the separating power where it's needed most.[15]

  • Selectivity Optimization (If Needed):

    • If resolution is still poor, repeat steps 3-5 using Methanol as Mobile Phase B.

    • Compare the chromatograms. Choose the solvent that provides the best overall separation.

  • Final Refinements:

    • Fine-tune the gradient slope and temperature to achieve final Rs > 2.0 for all peaks of interest.

G start Start: New Benzamide step1 Select C18 Column (100 x 2.1 mm, 2.7 µm) start->step1 step2 Run Broad Scouting Gradient (5-95% ACN, 10 min) step1->step2 check1 Is Peak Resolution (Rs) > 1.5? step2->check1 step3 Optimize Gradient Slope (Make shallower around peaks) check1->step3 No end Method Optimized check1->end Yes check2 Is Resolution Sufficient? step3->check2 step4 Change Organic Modifier (Switch ACN to MeOH) check2->step4 No check2->end Yes check3 Is Resolution Sufficient? step4->check3 step5 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check3->step5 No check3->end Yes step5->end

Caption: Decision tree for systematic HPLC method development.

References
  • MicroSolv Technology Corporation. (n.d.). Separation of Hydrophobic Compounds. Retrieved from [Link]

  • Nouryon. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • ResearchGate. (2024). How to improve peaks separation in HPLC?. Retrieved from [Link]

  • Restek. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • Bitesize Bio. (2024). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Mastelf. (2024). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]

  • Chromatography Forum. (2014). peak shape optimisation for a very hydrophobic compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Molnar-Institute. (n.d.). Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-drug conjugates. Retrieved from [Link]

  • University of Vienna. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2023). Perspectives in Hydrophobic Interaction Temperature-Responsive Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2024). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Bio-Link. (n.d.). Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature?. Retrieved from [Link]

  • Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Poor peak shape. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Perspectives in Hydrophobic Interaction Temperature- Responsive Liquid Chromatography (TRLC). Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Welch Materials. (2024). Gradient Optimization in HPLC. Retrieved from [Link]

  • Welch Materials. (2024). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Retrieved from [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Retrieved from [Link]

  • ResearchGate. (2024). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2024). Impact of organic modifier and temperature on protein denaturation in hydrophobic interaction chromatography. Retrieved from [Link]

  • PNAS. (n.d.). Temperature effects in hydrophobic interaction chromatography. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

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Technical Support Center: Stability Assurance for N-cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclooctyl-3-methylbenzamide is a lipophilic secondary benzamide.[1] While amides are generally stable, this molecule presents a specific stability profile governed by the steric bulk of the cyclooctyl ring and the inductive effect of the 3-methyl group .

Hydrolysis in this compound is not spontaneous under ambient conditions; it is almost exclusively driven by catalytic pH extremes or high-energy thermal stress in the presence of moisture. This guide provides the mechanistic understanding and practical protocols to ensure the integrity of your compound during experimentation.

Module 1: The Mechanistic Troubleshooting Guide

The Hydrolysis Pathway

Hydrolysis cleaves the amide bond, yielding 3-methylbenzoic acid and cyclooctylamine . Understanding the mechanism is the first step in prevention.

  • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by weak nucleophiles (water).

  • Base-Catalyzed: Direct attack by the strong nucleophile (hydroxide ion) on the carbonyl carbon.[2]

Key Insight: The cyclooctyl group acts as a steric "umbrella." In a flat conformation, it blocks the trajectory of incoming nucleophiles (water/hydroxide) toward the carbonyl carbon. Therefore, if you observe hydrolysis, your conditions are likely overcoming this steric barrier (e.g., high temperature or extreme pH).[1]

Visualizing the Threat

The following diagram outlines the degradation pathways you must avoid.

AmideHydrolysis Start N-cyclooctyl-3-methylbenzamide AcidPath Acid Catalysis (pH < 4) Protonation of Carbonyl O Start->AcidPath + H+, + H2O BasePath Base Catalysis (pH > 10) OH- Attack on Carbonyl C Start->BasePath + OH- Intermediate Tetrahedral Intermediate (Sterically Crowded) AcidPath->Intermediate BasePath->Intermediate Products Degradants: 3-Methylbenzoic Acid + Cyclooctylamine Intermediate->Products Irreversible Cleavage

Figure 1: Mechanistic pathway of hydrolysis.[1][3] Note that the reaction is irreversible under standard conditions due to the formation of stable carboxylate/ammonium species.

Module 2: Formulation & Solvent Engineering

To prevent hydrolysis, you must control the thermodynamic activity of water (


)  and the protonation state .
The "Safe Zone" pH Profile

Benzamides exhibit a V-shaped pH-rate profile.[1]

  • Maximum Stability: pH 6.0 – 7.5.[1]

  • Danger Zone: pH < 3.0 (Acid catalysis dominates) and pH > 10.0 (Base catalysis dominates).[1]

Protocol: Buffering Strategy Do not rely on water alone, which can absorb CO2 and become acidic (pH ~5.5).[1]

  • Phosphate Buffer (pH 7.4): Ideal for biological simulations.[1]

  • HEPES (pH 7.2): Preferred for cell culture as it is less likely to precipitate metal ions than phosphate.[1]

Solvent Selection (Reducing )

Since water is a reactant, reducing its concentration (activity) linearly reduces the reaction rate.

Solvent ClassRecommended?Technical Rationale
DMSO YES Aprotic, high dielectric.[1] Solubilizes the lipophilic cyclooctyl group without donating protons.
Ethanol/Methanol CAUTION Protic. Can lead to alcoholysis (transesterification equivalent) at high temperatures, forming ethyl/methyl esters.[1]
Acetonitrile YES Aprotic.[1] Excellent for stock solutions. Stable.
Water (Pure) NO Poor solubility leads to suspensions; surface hydrolysis can occur.[1] Always use a cosolvent or surfactant.[1]
The "Micellar Shield" Protocol

For aqueous formulations, encapsulate the drug in surfactant micelles. The hydrophobic N-cyclooctyl-3-methylbenzamide will partition into the micelle core, physically separating the sensitive amide bond from the bulk water.

Step-by-Step Micelle Formulation:

  • Dissolve compound in PEG-400 (Pre-solubilization).[1]

  • Add Polysorbate 80 (Tween 80) to reach a final concentration of 0.5% - 1.0% (w/v).[1]

  • Slowly add saline/buffer while vortexing.[1]

    • Result: The drug is sequestered in the hydrophobic core, shielded from hydrolytic attack.

Module 3: Analytical Diagnostics

If you suspect degradation, use this diagnostic workflow. Do not rely on visual inspection, as the breakdown products (cyclooctylamine and 3-methylbenzoic acid) may remain soluble or form white precipitates indistinguishable from the parent.

HPLC Diagnostic Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic required due to cyclooctyl lipophilicity).[1]

  • Detection: UV at 254 nm (detects benzamide core and benzoic acid).[1] Note: Cyclooctylamine has weak UV absorbance and may require ELSD or MS detection.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Potency or Precipitate Formation CheckHPLC Run HPLC Analysis (See Module 3.1) Start->CheckHPLC Result1 Parent Peak Intact No New Peaks CheckHPLC->Result1 Result2 New Peak at Earlier Retention Time CheckHPLC->Result2 Action1 Issue is Solubility, not Stability. Increase Cosolvent %. Result1->Action1 Action2 Hydrolysis Confirmed. (3-Methylbenzoic acid formed) Result2->Action2 CheckPH Check Formulation pH Action2->CheckPH Acidic pH < 5? CheckPH->Acidic Basic pH > 9? CheckPH->Basic FixAcid Switch to HEPES/PBS Avoid HCl adjustment Acidic->FixAcid Yes FixBase Avoid NaOH Check for amine impurities Basic->FixBase Yes

Figure 2: Diagnostic logic for distinguishing solubility issues from chemical hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my stock solution? A: No. While the cyclooctyl group adds stability, the combination of high pressure (15 psi), high temperature (121°C), and water (steam) creates a "perfect storm" for hydrolysis.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane.[1]

Q2: My stock solution in DMSO froze. Did this damage the molecule? A: No. DMSO freezes at 19°C. Freezing actually halts hydrolysis by immobilizing molecules.[1] Thaw gently at room temperature. Ensure the cap is tight to prevent moisture condensation (DMSO is hygroscopic), which could induce hydrolysis over time.

Q3: Why do I see a precipitate when I dilute my DMSO stock into water? A: This is likely precipitation , not hydrolysis.[1] N-cyclooctyl-3-methylbenzamide is highly lipophilic (


).[1] When you dilute the DMSO into water, the solvent power drops, and the compound crashes out.
  • Fix: Use the "Micellar Shield" protocol (Module 2.3) or keep the final DMSO concentration >10% if compatible with your assay.

Q4: Is the 3-methyl group protective? A: Weakly, yes.[1] The methyl group is electron-donating.[1] It pushes electron density into the benzene ring and slightly toward the carbonyl carbon. This makes the carbonyl carbon less positive (less electrophilic) and therefore slightly less attractive to water/hydroxide compared to unsubstituted benzamide.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (Detailed mechanisms of amide hydrolysis and steric effects).

  • Mandyuk, V. F., & Lushina, N. P. (1966).[1] Effect of substituents on the rate of hydrolysis of benzanilide. Ukrainskii Khimicheskii Zhurnal, 32(6), 607-9.[1][4] (Establishes Hammett relations for benzamide hydrolysis).

  • O'Neil, M. J. (Ed.).[1] (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.[1] (General stability data for benzamide/toluamide analogs like DEET).

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Standards for stress testing hydrolysis).[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Strategies for solubilization and stabilization).

Sources

Technical Support Center: N-Cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with N-cyclooctyl-3-methylbenzamide (CAS 339018-58-5) . This content synthesizes structural analysis with standard stability protocols for lipophilic benzamides.

CAS: 339018-58-5 | Formula: C₁₆H₂₃NO | MW: 245.36 g/mol [1][2][3][4][5]

Executive Summary: Thermal Stability Profile

N-cyclooctyl-3-methylbenzamide is a secondary amide characterized by a lipophilic cyclooctyl ring and a 3-methylphenyl moiety.[1][2][3][4][5] Based on structural analogs (e.g., N-cyclohexylbenzamides) and the high bond dissociation energy of the amide linkage, this compound exhibits high thermal stability in the solid state but is susceptible to specific degradation pathways under stress.

  • Solid State Stability: Stable up to its melting point (predicted range: 85–110°C).[2][5] Thermal decomposition (pyrolysis) is not expected below 250°C.[5]

  • Solution Stability: Highly stable in organic solvents (DMSO, Methanol) at room temperature. Vulnerable to hydrolysis under extreme pH (pH < 2 or pH > 12) at elevated temperatures.

  • Critical Weakness: The cyclooctyl ring introduces conformational strain, potentially increasing susceptibility to oxidative attack at the tertiary carbon (α-position to nitrogen) under radical-initiating conditions (UV light + Oxygen).[2][3][4][5]

Troubleshooting Guide (Q&A)

Category A: Thermal & Physical Anomalies[1][2][3][4][5]

Q: I observed a color change from white to yellow after heating the solid to 120°C. Is the compound degraded?

  • Diagnosis: Likely oxidative surface degradation or melting point depression due to trace impurities.[3]

  • Explanation: While the amide bond is stable at 120°C, the benzylic methyl group (on the aromatic ring) and the tertiary carbon of the cyclooctyl ring are susceptible to radical oxidation in air at high temperatures.

  • Action:

    • Check HPLC purity. If purity is >98%, the color is likely a trace surface oxide (quinone-like species).

    • Recrystallize from ethanol/water if high purity is required.

    • Future Prevention: Store under nitrogen/argon if heating above 100°C.[3]

Q: The compound is not dissolving in water for my thermal shift assay. What should I do?

  • Diagnosis: Incorrect solvent selection.[3]

  • Explanation: The cyclooctyl group is highly lipophilic (LogP predicted > 4.0). The compound is practically insoluble in water.[6]

  • Action: Dissolve in DMSO or Ethanol to create a 100 mM stock solution, then dilute into the aqueous buffer. Keep the final organic solvent concentration <1% to avoid protein denaturation in your assay.

Category B: Chemical Stability & Degradation[1][2][3][4][5][7]

Q: My LC-MS shows a new peak at [M-126] (approx.[1][2][3][4][5] MW 136).[7] What is this?

  • Diagnosis: Hydrolysis of the amide bond.[8]

  • Explanation: The mass loss corresponds to the loss of the cyclooctylamine group (MW ~127), leaving the 3-methylbenzoic acid fragment (MW 136).[5]

  • Cause: Exposure to strong acid/base or high moisture content at elevated temperatures.

  • Action: Verify the pH of your storage buffer. Ensure the compound is stored "sealed and dry" (desiccated) at 2–8°C.

Q: Is this compound compatible with microwave synthesis at 150°C?

  • Answer: Yes, for short durations (<30 mins).

  • Caveat: Secondary benzamides are robust.[1][3] However, if the solvent is nucleophilic (e.g., water, alcohols) and the pH is not neutral, transamidation or hydrolysis can occur. Use aprotic solvents like DMF or Toluene for high-temperature work.[1][2][3][4][5]

Predicted Physicochemical Data

Data derived from structural analogs (N-cyclohexyl-3-methylbenzamide) and general amide chemistry.[1][2][3][4][5]

PropertyValue / PredictionNotes
Melting Point 85°C – 110°CSolid-to-liquid phase transition.[1][2][3][4][5]
Boiling Point > 350°CDecomposition likely precedes boiling.[1][2][3][4][5]
Flash Point > 150°CPredicted based on MW.[1][2][3][4][5]
LogP 4.2 ± 0.4Highly lipophilic; low water solubility.[1][2][3][4][5]
pKa (Conj. Acid) ~ -0.5Amide nitrogen is very weakly basic.[1][2][3][4][5]
Hygroscopicity LowHydrophobic ring repels moisture.[1][2][3][4][5]

Stability Testing Protocols

Protocol A: Thermal Stress Testing (TGA/DSC)

Use this to determine the exact melting point and decomposition onset for your specific batch.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[5]

  • Sample Mass: 2–5 mg in a crimped aluminum pan (pinhole lid).

  • Atmosphere: Nitrogen (50 mL/min purge).

  • Ramp: 10°C/min from 25°C to 300°C.

  • Interpretation:

    • Endothermic Peak (80–110°C): Melting point.[5]

    • Exothermic/Mass Loss (>250°C): Thermal decomposition (Amide pyrolysis).[2][5]

    • Mass Loss (<100°C): Residual solvent or moisture (Solvates).[2][5]

Protocol B: Forced Degradation (Hydrolysis)

Use this to validate analytical methods (HPLC) and identify degradation markers.[2][5]

  • Preparation: Dissolve 10 mg of N-cyclooctyl-3-methylbenzamide in 1 mL Acetonitrile.

  • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂. Store at RT for 24 hours.

  • Analysis: Neutralize and inject onto HPLC (C18 column, Acetonitrile/Water gradient).

  • Expectation:

    • Acid/Base: Look for 3-methylbenzoic acid (RT ~ early) and cyclooctylamine (often not UV active, requires ELSD or MS).[3][5]

    • Peroxide: Look for N-oxide formation or benzylic oxidation products.[1][2][3][4][5]

Visualizations

Figure 1: Thermal Degradation Pathway

This diagram illustrates the primary breakdown mechanism (Hydrolysis) which occurs under thermal stress in the presence of moisture/catalysts.

DegradationPathway Figure 1: Hydrolytic degradation pathway under thermal stress (Acid/Base catalyzed). Parent N-Cyclooctyl-3-methylbenzamide (C16H23NO) Inter Tetrahedral Intermediate (Unstable) Parent->Inter + H2O / Heat (Slow Step) Acid 3-Methylbenzoic Acid (Degradant A) Inter->Acid C-N Cleavage Amine Cyclooctylamine (Degradant B) Inter->Amine Proton Transfer

[2][5][9][10]

Figure 2: Stability Troubleshooting Logic

Follow this decision tree when encountering stability issues during experimentation.

Troubleshooting Start Issue Observed Check1 Is it a color change? Start->Check1 Check2 Is it a solubility issue? Check1->Check2 No Res1 Likely Surface Oxidation. Check Purity. Check1->Res1 Yes Check3 New HPLC Peaks? Check2->Check3 No Res2 Use DMSO/EtOH. Avoid Water. Check2->Res2 Yes Res3 Check for Hydrolysis. (MW 136 fragment) Check3->Res3 Yes

References

  • NIST Chemistry WebBook. (2025). N-cyclohexyl-N-methyl-benzamide Properties. National Institute of Standards and Technology. Retrieved from [Link][2][3][5]

  • PubChem. (2025). Compound Summary: N-substituted Benzamides. National Center for Biotechnology Information.[3] Retrieved from [Link]

  • Grosjean, D. (1991). Atmospheric Chemistry of Amides. Journal of Atmospheric Chemistry.
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for amide hydrolysis mechanisms).[5]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-cyclooctyl-3-methylbenzamide, a molecule featuring both aromatic and saturated cyclic moieties. By dissecting its predicted spectral features and comparing them with a structurally similar alternative, N-cyclohexylbenzamide, this document aims to equip researchers with the expertise to confidently interpret complex NMR data.

The Foundational Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy operates on the principle that atomic nuclei with a quantum property called "spin," when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[1] For protons (¹H), this resonance frequency is exquisitely sensitive to the local electronic environment, which is dictated by the molecule's structure. This sensitivity gives rise to several key parameters that are instrumental in deducing molecular architecture:

  • Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[2] The chemical shift is primarily influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative atoms and unsaturated systems, for instance, tend to deshield nearby protons, shifting their signals to higher ppm values (downfield).[2]

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): The division of a single proton signal into multiple lines (e.g., a doublet, triplet, quartet). This phenomenon arises from the magnetic influence of non-equivalent protons on adjacent carbon atoms. The multiplicity of a signal generally follows the "n+1 rule," where 'n' is the number of neighboring, non-equivalent protons.[3]

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz). The magnitude of the coupling constant provides valuable information about the dihedral angle between the coupled protons, which is crucial for conformational analysis.

A critical aspect in the NMR of amides is the phenomenon of restricted rotation around the carbon-nitrogen (C-N) bond. Due to resonance delocalization of the nitrogen lone pair with the carbonyl group, the C-N bond possesses partial double-bond character.[4][5] This restricted rotation can lead to magnetic non-equivalence of substituents on the nitrogen atom, even if they appear to be chemically identical.

Predicted ¹H NMR Spectrum of N-cyclooctyl-3-methylbenzamide

The 3-Methylbenzoyl Moiety

The aromatic region of the spectrum is expected to show four distinct signals for the protons on the benzene ring, and a singlet for the methyl group. Based on data for 3-methylbenzamide, the following assignments can be predicted:

  • Aromatic Protons (4H, ~7.2-7.7 ppm): These protons will appear as a complex series of multiplets. The proton ortho to the carbonyl group is expected to be the most downfield due to the electron-withdrawing nature of the amide. The other aromatic protons will resonate at slightly higher fields.

  • Methyl Protons (3H, ~2.4 ppm): The methyl group on the aromatic ring is predicted to appear as a sharp singlet, as it has no adjacent protons to couple with.

The N-cyclooctyl Moiety and Amide Proton

The signals for the N-cyclooctyl group are anticipated to be more complex due to the conformational flexibility of the eight-membered ring and spin-spin coupling between the numerous methylene protons. Based on data for cyclooctylamine, where the methine proton attached to the nitrogen appears at approximately 2.92 ppm and the methylene protons resonate between 1.53 and 1.76 ppm, we can predict the following for N-cyclooctyl-3-methylbenzamide:

  • Amide Proton (1H, ~6.0-6.5 ppm): The N-H proton signal is expected to be a broad singlet or a doublet, depending on the rate of proton exchange and coupling to the adjacent methine proton of the cyclooctyl ring. Its chemical shift will be significantly downfield due to the deshielding effect of the carbonyl group.

  • Methine Proton (1H, ~3.9-4.1 ppm): The single proton on the carbon directly attached to the nitrogen (the methine proton) will be the most downfield of the cyclooctyl protons. It is expected to be a complex multiplet due to coupling with the amide proton and the adjacent methylene protons on the cyclooctyl ring.

  • Methylene Protons (14H, ~1.2-2.1 ppm): The remaining fourteen protons of the cyclooctyl ring will likely appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The complexity arises from the numerous, and likely small, coupling constants between adjacent and geminal protons within the flexible ring system.

Comparative Analysis: N-cyclooctyl-3-methylbenzamide vs. N-cyclohexylbenzamide

To provide a practical context for the predicted spectrum, a comparison with the experimentally determined ¹H NMR spectrum of N-cyclohexylbenzamide is highly instructive. The data for N-cyclohexylbenzamide in CDCl₃ is as follows: δ 7.77 – 7.69 (m, 2H), 7.45 (t, J = 7.3 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 6.00 (s, 1H), 3.94 (tdd, J = 11.8, 8.0, 4.0 Hz, 1H), 2.05 – 1.94 (m, 2H), 1.77 – 1.70 (m, 2H), 1.62 (dd, J = 9.2, 3.7 Hz, 1H), 1.47 – 1.32 (m, 2H), 1.25 – 1.13 (m, 3H).

Proton Type Predicted N-cyclooctyl-3-methylbenzamide Experimental N-cyclohexylbenzamide Analysis of Differences
Aromatic Protons ~7.2-7.7 ppm (complex multiplet)7.38-7.77 ppm (multiplets)The aromatic signals will be similar, with the primary difference arising from the electronic effect of the meta-methyl group in the target molecule, which is expected to cause minor shifts in the aromatic proton resonances compared to the unsubstituted benzoyl group.
Amide Proton ~6.0-6.5 ppm (broad singlet/doublet)6.00 ppm (singlet)The chemical shift of the amide proton is expected to be very similar in both compounds, appearing as a broad signal.
Alkyl Methine Proton ~3.9-4.1 ppm (complex multiplet)3.94 ppm (tdd)The chemical shift of the methine proton adjacent to the nitrogen will be nearly identical. The multiplicity in N-cyclohexylbenzamide is a triplet of doublet of doublets, reflecting coupling to the amide proton and the four adjacent methylene protons. A similarly complex multiplet is expected for the cyclooctyl analogue.
Alkyl Methylene Protons ~1.2-2.1 ppm (broad, overlapping multiplets)1.13-2.05 ppm (series of multiplets)The key difference will be in the integration and complexity of this region. N-cyclooctyl-3-methylbenzamide has 14 methylene protons compared to 10 in N-cyclohexylbenzamide, leading to a larger integral. The conformational flexibility of the cyclooctyl ring is greater than that of the more rigid chair conformation of the cyclohexyl ring, which will likely result in broader and more overlapped signals for the cyclooctyl protons.
Methyl Protons ~2.4 ppm (singlet)N/AThis signal is unique to N-cyclooctyl-3-methylbenzamide and serves as a clear distinguishing feature.

Experimental Protocols

Synthesis of N-cyclooctyl-3-methylbenzamide

This protocol is adapted from general procedures for the synthesis of N-substituted amides.

Materials:

  • 3-Methylbenzoyl chloride

  • Cyclooctylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclooctylamine (1.0 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-methylbenzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

¹H NMR Sample Preparation and Data Acquisition

Materials:

  • N-cyclooctyl-3-methylbenzamide (5-10 mg)

  • Deuterated chloroform (CDCl₃) containing 0.03% TMS

  • NMR tube

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the purified N-cyclooctyl-3-methylbenzamide and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the NMR tube.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals and determine the multiplicity and coupling constants of the relevant peaks.

Visualizing Molecular Structure and NMR Workflow

molecular_structure cluster_benzoyl 3-Methylbenzoyl Moiety cluster_cyclooctyl N-Cyclooctyl Moiety C1 C C2 C C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C C2->C3 C4 C C3->C4 C_methyl CH₃ C3->C_methyl C5 C C4->C5 C6 C C5->C6 C6->C1 N N-H C_carbonyl->N Amide Bond C7 CH N->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₂ C12->C13 C14 CH₂ C13->C14 C14->C7

Caption: Molecular structure of N-cyclooctyl-3-methylbenzamide.

nmr_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Interpretation & Comparison synthesis Synthesize N-cyclooctyl-3-methylbenzamide purification Purify by Recrystallization/Chromatography synthesis->purification sample_prep Prepare Sample in CDCl₃ with TMS purification->sample_prep acquisition Acquire ¹H NMR Spectrum sample_prep->acquisition processing Process Data (FT, Phasing, Baseline) acquisition->processing analysis Analyze Spectrum (δ, Integration, Splitting) processing->analysis assignment Assign Signals to Protons analysis->assignment comparison Compare with N-cyclohexylbenzamide assignment->comparison structure Confirm Molecular Structure comparison->structure

Caption: Workflow for the synthesis and NMR analysis of N-cyclooctyl-3-methylbenzamide.

Conclusion

The ¹H NMR spectrum of N-cyclooctyl-3-methylbenzamide, while complex, can be thoroughly interpreted through a systematic analysis of its constituent parts and by comparison with analogous structures. The key spectral features include a set of multiplets in the aromatic region characteristic of a 1,3-disubstituted benzene ring, a singlet for the methyl group, a downfield signal for the amide proton, a deshielded multiplet for the methine proton of the cyclooctyl group, and a broad, complex region of overlapping multiplets for the remaining cyclooctyl methylene protons. By understanding the fundamental principles of ¹H NMR and leveraging comparative spectral data, researchers can confidently elucidate the structure of this and other similarly complex molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 8, 2026, from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • 3-Methylbenzamide: 1H NMR (400 MHz, CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. Retrieved February 8, 2026, from [Link]

  • N-Cyclohexyl-3-methylbenzamidine. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved February 8, 2026, from [Link]

  • d1nj03041h1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 8, 2026, from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved February 8, 2026, from [Link]

  • 15.7: Complex Splitting. (2018, September 20). YouTube. Retrieved February 8, 2026, from [Link]

  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved February 8, 2026, from [Link]

  • 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. (2022, September 3). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved February 8, 2026, from [Link]

  • A Practical Guide to First-Order Multiplet Analysis in lH NMR Spectroscopy. (1994, June 15). Journal of Chemical Education. Retrieved February 8, 2026, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. Retrieved February 8, 2026, from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. (n.d.). TSI Journals. Retrieved February 8, 2026, from [Link]

Sources

Reference Standard Purity Certification for N-Cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Standard

In the development of novel benzamide derivatives for pharmaceutical or agrochemical applications, N-cyclooctyl-3-methylbenzamide (CAS 339018-58-5) serves as a critical structural analog and potential building block.[1][2][3][4][5] However, its utility in quantitative assays (e.g., PK/PD studies, impurity profiling) is entirely dependent on the certification of its purity.

Unlike established pharmacopeial drugs (e.g., DEET), N-cyclooctyl-3-methylbenzamide lacks a standardized USP/EP monograph.[1][3][4][5] Therefore, researchers must establish their own "Primary Reference Standard." This guide compares the three dominant methodologies for certifying this compound—HPLC-PDA , qNMR , and DSC —and provides a validated protocol for the optimal approach.

Comparative Analysis of Purity Methodologies

To certify a batch of N-cyclooctyl-3-methylbenzamide as a reference standard, you must determine its "Mass Balance" purity.[1][3][4][5] This section objectively compares the performance of available alternatives.

FeatureAlternative A: HPLC-PDA (Chromatographic Purity)Alternative B: qNMR (Absolute Quantitation)Alternative C: DSC (Thermodynamic Purity)
Principle Separation based on hydrophobicity; detection by UV absorption.[1][2][3][4][5]Ratio of target proton signals to an Internal Standard (IS) nuclei.[5]Melting point depression caused by impurities.[1]
Primary Strength Sensitivity: Excellent for detecting trace impurities (<0.05%).[3][5]Traceability: SI-traceable.[1][3][4][5] No external reference standard required.Solvent-Free: Measures intrinsic solid-state purity.[1][2][3][4]
Critical Weakness Response Factor Bias: Assumes all impurities absorb UV light identically to the main peak.[3][4]Sensitivity: Higher LOD/LOQ compared to HPLC; requires ~10 mg sample.[1][3]Decomposition: Unreliable if the amide decomposes upon melting.
Specificity for Isomers High: Can separate ortho- and para- isomers with optimized gradients.Medium: Ortho/meta/para methyl signals often overlap.[1][3]Low: Isomers often form solid solutions, masking impurity depression.
Verdict Best for Impurity Profiling Best for Assay Assignment Supplementary Only
Expert Insight: The Regioisomer Trap

The synthesis of N-cyclooctyl-3-methylbenzamide typically starts from m-toluic acid.[1][2][3][4][5] Commercial m-toluic acid often contains 0.5–1.0% of ortho- and para- isomers.[1][2][3][4][5]

  • HPLC is the only method robust enough to separate these isomers effectively.

  • qNMR will likely integrate the methyl protons of the isomers together with the main peak, leading to an overestimation of purity.

  • Recommendation: Use HPLC-PDA to define the impurity profile (Area %) and qNMR to assign the absolute assay value (Weight %).[3][4][5]

Experimental Protocols

Protocol A: High-Resolution HPLC-PDA Purity Check

Objective: To detect trace organic impurities and separate regioisomers.[1][2][3][4][5]

Reagents:

  • Acetonitrile (HPLC Grade)[3][4][6]

  • Water (Milli-Q, 18.2 MΩ)[1][2][3][4][5]

  • Phosphoric Acid (85%)[3][4][5]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl column (for better isomer selectivity).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][6][7]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (amide backbone) and 254 nm (aromatic).[5]

Gradient Program:

  • 0-2 min: Isocratic 40% B (Equilibration).

  • 2-15 min: Linear ramp to 80% B.

  • 15-20 min: Isocratic 80% B (Elute highly lipophilic dimers).

  • 20-21 min: Ramp to 40% B.

  • 21-25 min: Re-equilibration.

Acceptance Criteria:

  • Main peak retention time: ~8-10 min.[1][3][4][5]

  • Resolution (Rs) between meta (main) and para impurity: > 1.5.

  • Purity (Area %): ≥ 99.5% for Primary Standard grade.[5]

Protocol B: 1H-qNMR for Assay Assignment

Objective: To determine the absolute mass purity (Assay) without a reference standard of the analyte.[1][2][3][4][5]

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1][2][3][4][5]

    • Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the benzamide aromatics (7.0-8.0 ppm) and the cyclooctyl aliphatics (1.5-1.8 ppm).[1][3][4][5]

Procedure:

  • Weighing: Accurately weigh ~10 mg of N-cyclooctyl-3-methylbenzamide and ~5 mg of Maleic Acid IS into the same vial using a microbalance (precision ±0.002 mg).

  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (must be > 5 × T1 of the longest proton).[5]

    • Scans: 32 or 64.[1]

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known molar equivalent) and the benzamide aromatic region (3H, m, 7.2-7.8 ppm).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Weight,

= Purity of IS.[5][7][8][9][10]

Visualization: Certification Workflow

The following diagram illustrates the decision logic for certifying the reference standard.

ReferenceStandardWorkflow Start Crude N-Cyclooctyl-3-methylbenzamide Recryst Recrystallization (EtOH/Water) Start->Recryst HPLC HPLC-PDA Analysis (Check Organic Impurities) Recryst->HPLC Decision1 Purity > 99.5%? HPLC->Decision1 LCMS LC-MS Analysis (Identify Impurities) Decision1->LCMS No (<99.5%) qNMR qNMR Analysis (Determine Absolute Assay) Decision1->qNMR Yes TGA TGA/LOD (Check Volatiles/Solvents) Decision1->TGA Yes Repurify Re-purify (Prep HPLC / Column) LCMS->Repurify Repurify->HPLC FinalCalc Final Purity Calculation (100% - Volatiles) * Assay qNMR->FinalCalc TGA->FinalCalc COA Generate Certificate of Analysis (Primary Standard) FinalCalc->COA

Figure 1: Decision workflow for the purification and certification of the N-cyclooctyl-3-methylbenzamide reference standard.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[5] ICH Guidelines. Link

  • Pauli, G. F., et al. The 1H qNMR Method: A Standard Operating Procedure. Journal of Natural Products, 2012. Link[3][4][5]

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance. USP-NF.[1][3][4][5] Link[3][4][5]

  • BenchChem. Troubleshooting Separation of Toluidine Isomers. Technical Guide. Link

  • Sigma-Aldrich. Quantitative Analysis of Impurities by LC-MS.[1][2][3][4][5] Technical Application Note. Link

Sources

Comparative Binding Analysis: Cyclooctyl vs. Cyclohexyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzamide-based pharmacophores, the choice between cyclohexyl and cyclooctyl


-substituents is a critical decision point that governs potency, selectivity, and physicochemical properties.

While the cyclohexyl group (C


) is the industry standard for a balanced, rigid hydrophobic fill, the cyclooctyl  group (C

) offers a unique "high-volume, high-flexibility" profile. Experimental data indicates that expanding from C

to C

typically results in:
  • Increased Lipophilicity:

    
    cLogP 
    
    
    
    +0.8–1.0.
  • Selectivity Shifts: Steric exclusion from smaller orthosteric pockets (e.g., CCR2, Sigma-2) while retaining or enhancing affinity for larger, permissive pockets (e.g., CCR1, 11

    
    -HSD1, GPR183).
    
  • Entropic Penalties: Higher entropic cost (

    
    ) upon binding due to the freezing of the flexible cyclooctyl conformers.
    

This guide analyzes the structural activity relationships (SAR) of these two moieties, supported by experimental protocols and mechanistic signaling pathways.

Molecular Mechanics & Physicochemical Profile[1]

The fundamental difference between these two rings lies in their conformational landscapes. This dictates how they occupy the receptor's hydrophobic pocket.

Conformational Analysis
  • Cyclohexyl (C

    
    ):  Exists predominantly in the chair conformation . It is rigid and chemically "quiet." The equatorial preference for substituents is well-defined (
    
    
    
    kcal/mol for bulky groups).
  • Cyclooctyl (C

    
    ):  Exists in a dynamic equilibrium of boat-chair  and crown  conformers. It is significantly more voluminous and flexible.
    

Implication: To bind effectively, the C


 ring often must collapse into a specific low-energy conformation to fit the pocket. This results in a higher entropic penalty compared to the pre-organized C

ring.
Quantitative Comparison Table
FeatureN-Cyclohexyl BenzamideN-Cyclooctyl BenzamideImpact on Drug Design
Ring Size 6-membered8-memberedC

probes deeper/wider hydrophobic pockets.
Dominant Conformer Chair (Rigid)Boat-Chair (Flexible)C

incurs higher entropic penalty (

).
Lipophilicity (cLogP) Baseline+0.9 vs. BaselineC

increases membrane permeability but risks metabolic clearance.
Steric Bulk (A-Value) ModerateHighC

drives selectivity by clashing with small pockets.
Solubility ModerateLowC

analogs often require formulation aids (e.g., cyclodextrins).

Case Studies: Binding Affinity & Selectivity

The following data synthesizes SAR trends from GPR183, CCR1/2, and 11


-HSD1 studies where benzamide or bioisosteric amide scaffolds were utilized.
Case Study A: GPCR Selectivity (CCR1 vs. CCR2)

In pyrrolone-benzamide analogs, ring expansion is a classic strategy to tune selectivity between homologous receptors.

  • Mechanism: The CCR2 orthosteric pocket is sterically restricted compared to CCR1.

  • Observation: Replacing cyclohexyl with cyclooctyl maintains CCR1 affinity but obliterates CCR2 affinity due to steric clash.

Compound SubstituentCCR1

(nM)
CCR2

(nM)
Selectivity Ratio (CCR1/CCR2)

-Cyclohexyl
5681~0.7 (Non-selective)

-Cyclooctyl
65>1000>15 (Selective for CCR1)

Data inferred from analogous pyrrolone-carboxamide SAR studies [1].

Case Study B: Metabolic Enzyme Inhibition (11 -HSD1)

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors often feature a lipophilic amide cap to occupy the enzyme's large hydrophobic binding site.
  • Experimental Outcome:

    
    -cyclooctyl benzamides act as potent inhibitors. The large C
    
    
    
    ring fills the hydrophobic cavity more effectively than C
    
    
    , leveraging van der Waals interactions that compensate for the entropic penalty.
  • Key Finding:

    
    -cyclooctyl analogs demonstrated nanomolar potency (
    
    
    
    nM) in metabolic assays, validating the C
    
    
    ring for targets with voluminous lipophilic pockets [2].
Case Study C: Inverse Agonism (GPR183)

Recent screens for GPR183 (EBI2) identified


-cyclooctyl benzamides as first-in-class inverse agonists.
  • Data: Compound 78 (containing an

    
    -cyclooctyl group) showed a pIC
    
    
    
    of 6.29.[1]
  • Comparison: The bulky hydrophobic tail is essential for stabilizing the inactive receptor conformation, a role the smaller cyclohexyl ring performs less effectively in this specific scaffold [3].

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting between Cyclohexyl and Cyclooctyl groups based on receptor topology and signaling outcomes.

LigandSelection Start Target Receptor Analysis PocketSize Hydrophobic Pocket Volume Start->PocketSize SmallPocket Small/Restricted (e.g., CCR2, Sigma-2) PocketSize->SmallPocket < 150 ų LargePocket Large/Permissive (e.g., CCR1, 11b-HSD1) PocketSize->LargePocket > 250 ų Decision6 Select Cyclohexyl (C6) Max Affinity / Low Entropy Cost SmallPocket->Decision6 Optimal Fit Decision8 Select Cyclooctyl (C8) Max Selectivity / High VdW Contact SmallPocket->Decision8 Steric Clash LargePocket->Decision6 Loose Fit LargePocket->Decision8 Tight Fill Outcome1 High Potency Low Selectivity Risk Decision6->Outcome1 Outcome2 Steric Clash Loss of Affinity Decision8->Outcome2 Outcome3 High Potency High Selectivity Decision8->Outcome3

Figure 1: Decision matrix for cycloalkyl ring selection based on receptor pocket topology.

Experimental Protocols

To validate these differences in your own library, use the following standardized protocols.

Protocol A: Parallel Synthesis of Benzamide Analogs

This protocol ensures consistent purity for comparative


 determination.
  • Reagents: 4-substituted benzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Amine Addition: Add Cyclohexylamine (1.1 eq) to Vial A; Add Cyclooctylamine (1.1 eq) to Vial B.

  • Reaction: Stir at RT for 4 hours. Monitor by LC-MS.

    • Note: Cyclooctylamine is more sterically hindered; if conversion is <50% at 2h, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Expectation: Cyclooctyl analog will elute 1.5–2.0 minutes later than cyclohexyl analog on a C18 column due to higher lipophilicity.

Protocol B: Competitive Radioligand Binding Assay

Self-validating step: Use Haloperidol or a known standard to confirm assay window.

  • Membrane Prep: Harvest CHO cells expressing the target receptor (e.g., Sigma-1 or CCR1). Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Total volume: 200 µL.

    • Radioligand: [

      
      H]-Pentazocine (for Sigma) or [
      
      
      
      I]-CCL2 (for CCR).
    • Test Compounds: 10 concentrations (10 µM to 0.1 nM).

  • Equilibrium: Incubate at 37°C for 90 mins (Cyclooctyl analogs have slower

    
    /
    
    
    
    rates due to bulk; ensure equilibrium is reached).
  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure CPM. Calculate

    
     using non-linear regression (4-parameter logistic fit). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Journal of Medicinal Chemistry. "Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2." (2018). Demonstrates the selectivity switch between C6 and C8 rings.Link

  • Google Patents. "Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1." (WO2006316867A1). Details N-cyclooctyl utility in metabolic enzyme inhibition.Link

  • Journal of Medicinal Chemistry. "Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases." (2022).[2][3][4] Compares cycloalkyl ring sizes in lipophilic anchors.Link

Sources

A Comparative Guide to the Elemental and Spectroscopic Analysis of N-cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous characterization of a novel chemical entity is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of analytical techniques for the verification of N-cyclooctyl-3-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. We will delve into the foundational data from elemental analysis and compare its utility with modern spectroscopic and chromatographic methods.

The Critical Role of Purity and Structural Verification

N-cyclooctyl-3-methylbenzamide, with the molecular formula C₁₆H₂₃NO, requires precise analytical characterization to ensure its identity, purity, and suitability for further research. Impurities can significantly impact the biological activity and safety profile of a compound, making their identification and quantification essential.[1] This guide will explore the synergistic use of multiple analytical techniques to build a complete and reliable profile of this molecule.

Foundational Verification: Elemental Analysis

Elemental analysis is a robust and cost-effective technique that provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[2] This method is a fundamental test of a compound's empirical formula and purity.[2][3] The most common method for this is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are quantified.[2][4]

Theoretical Elemental Composition of N-cyclooctyl-3-methylbenzamide

The theoretical elemental composition, calculated from the molecular formula C₁₆H₂₃NO (Molar Mass: 245.37 g/mol ), serves as the benchmark for experimental results.

ElementSymbolAtomic MassCountTotal MassPercentage
CarbonC12.01116192.17678.32%
HydrogenH1.0082323.1849.45%
NitrogenN14.007114.0075.71%
OxygenO15.999115.9996.52%

For publication in most scientific journals, the experimentally determined values for C, H, and N are expected to be within ±0.4% of the theoretical values.[4][5][6]

Illustrative Experimental Data

Below is a table of illustrative experimental data for N-cyclooctyl-3-methylbenzamide, representing what would be expected from a high-purity sample.

AnalysisTheoretical ValueIllustrative Experimental ValueDeviation
% Carbon78.32%78.15%-0.17%
% Hydrogen9.45%9.52%+0.07%
% Nitrogen5.71%5.68%-0.03%

A Broader Perspective: Orthogonal Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the molecular structure or the nature of any impurities.[3] Therefore, a combination of spectroscopic and chromatographic methods is essential for comprehensive characterization.[7]

Comparison of Analytical Techniques
TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and detection of resulting gases.Elemental composition (%C, H, N).High accuracy for elemental ratios, good for purity assessment.[2][4]No structural information, destructive.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.[8]Isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Absorption of radio waves by atomic nuclei in a magnetic field.Detailed structural information, including connectivity of atoms.[9]Unambiguous structure elucidation, non-destructive.[9][10]Lower sensitivity than MS, complex spectra for large molecules.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast and simple, good for identifying key chemical bonds.Provides limited structural information on its own.[7]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their interactions with a stationary phase.Purity of the compound, quantification of impurities.[1][11]High resolution and sensitivity for purity determination, quantitative.[11][12][13]Does not provide structural information of unknowns without a coupled detector (e.g., MS).

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Elemental Analysis (Combustion Method)
  • Sample Preparation: Accurately weigh 1-2 mg of the dried N-cyclooctyl-3-methylbenzamide sample into a tin capsule.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature furnace (around 900-1000 °C) with a stream of oxygen.

  • Detection: The resulting CO₂, H₂O, and N₂ gases are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.

G cluster_1 Structure Elucidation Workflow Sample N-cyclooctyl-3-methylbenzamide EA Elemental Analysis (%C, H, N) Sample->EA MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (Connectivity) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR Structure Verified Structure EA->Structure MS->Structure NMR->Structure IR->Structure

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-cyclooctyl-3-methylbenzamide, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe chemical handling practices.

Foundational Principles of Chemical Waste Management

Disposal must always be conducted in accordance with local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary framework for hazardous waste management.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling N-cyclooctyl-3-methylbenzamide for disposal, a thorough risk assessment is paramount. Based on data from analogous benzamide compounds, the potential hazards are summarized below.[4][5][6][7]

Potential HazardAssociated RiskRecommended PPE
Oral Toxicity Harmful if swallowed.[5][8]Standard laboratory coat, nitrile gloves.
Skin Irritation May cause skin irritation upon contact.[5][6][7]Nitrile gloves, laboratory coat.
Eye Irritation May cause serious eye irritation.[5][6][7]Safety glasses or goggles.
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[5]Not applicable for PPE, but informs disposal route.

Expert Insight: The causality behind recommending nitrile gloves is their proven resistance to a wide range of chemicals. A standard laboratory coat protects against incidental splashes. Eye protection is non-negotiable to prevent serious and potentially irreversible damage.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of N-cyclooctyl-3-methylbenzamide, ensuring safety and regulatory adherence at each stage.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures that the waste stream is correctly identified for disposal.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for N-cyclooctyl-3-methylbenzamide waste. The container must be in good condition and compatible with the chemical.[1] Often, the original container is suitable.[1]

    • Collect all waste forms of N-cyclooctyl-3-methylbenzamide, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in this designated container.

    • For liquid waste, use a container designed for liquids.[1] For solid waste, a sealable bag or container is appropriate.

    • Never mix N-cyclooctyl-3-methylbenzamide waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Step 2: Container Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the waste, including laboratory staff and waste disposal technicians.

  • Procedure:

    • Label the waste container with the words "HAZARDOUS WASTE".[1]

    • Clearly write the full chemical name: "N-cyclooctyl-3-methylbenzamide".

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Rationale: Safe storage minimizes the risk of spills, leaks, and exposure to laboratory personnel.

  • Procedure:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA).[1]

    • Ensure the container is kept tightly closed except when adding waste.[1]

    • Store the waste away from incompatible materials.[5]

    • Opened containers of hazardous waste should be disposed of within six months.[9]

Step 4: Disposal Arrangement

  • Rationale: N-cyclooctyl-3-methylbenzamide should not be disposed of in the regular trash or poured down the drain.[5][10] Professional disposal by a licensed hazardous waste management company is the only acceptable method.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste disposal company with the completed hazardous waste label and any available Safety Data Sheet (SDS) information.

    • The most common disposal methods for this type of chemical are controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system or disposal at a licensed chemical destruction plant.[4][8]

Step 5: Spill Management

  • Rationale: Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Procedure:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4][10]

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[4][5][11]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[11]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for N-cyclooctyl-3-methylbenzamide.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: N-cyclooctyl-3-methylbenzamide Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect store Store Sealed Container in Satellite Accumulation Area collect->store spill Spill Occurs collect->spill Potential contact_ehs Contact EHS for Waste Pickup store->contact_ehs incinerate Professional Disposal (e.g., Incineration) contact_ehs->incinerate end_node End: Disposal Complete incinerate->end_node contain Contain with Inert Absorbent spill->contain collect_spill Collect & Containerize Spill Debris as Hazardous Waste contain->collect_spill collect_spill->store

Disposal Workflow for N-cyclooctyl-3-methylbenzamide

References

  • Safety Data Sheet. (2022-07-28). MSC Industrial Supply.
  • N,N-Diethyl-m-toluamide SDS, 134-62-3 Safety D
  • AMIDES, FROM COCONUT OIL AND DIETHYLENETRIAMINE, ETHOXYLATED. (2019-08-29).
  • SAFETY DATA SHEET. (2010-11-24). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • SAFETY D
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • N-Benzylbenzamide. Apollo Scientific.
  • SAFETY D
  • SAFETY D
  • EPA HAZARDOUS WASTE CODES.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • SAFETY D
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Chemical Safety and Waste Management Manual.

Sources

Personal protective equipment for handling N-cyclooctyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Protocol

As a Senior Application Scientist, I often see researchers treat structural analogs as identical to their parent compounds. This is a critical error. While N-cyclooctyl-3-methylbenzamide shares a scaffold with the common insect repellent DEET (N,N-diethyl-3-methylbenzamide) and the PARP inhibitor 3-methylbenzamide, its specific toxicological profile is likely undocumented in public safety repositories.

Therefore, this guide does not rely on a specific (and likely non-existent) Safety Data Sheet (SDS). Instead, it applies a Structure-Activity Relationship (SAR) Safety Model . We must treat this compound as a suspected PARP inhibitor with potential reproductive and mutagenic risks until proven otherwise.

Part 1: Hazard Identification & Risk Assessment

Since specific toxicological data is absent, we infer hazards based on the functional groups and structural core.

Hazard CategoryInferred Risk LevelScientific Justification (SAR Analysis)
Acute Toxicity Moderate (Cat 4) Analogous to benzamide and DEET. Likely harmful if swallowed.
Skin/Eye Irritation High (Cat 2) Secondary amides are standard irritants. The lipophilic cyclooctyl ring may enhance skin penetration compared to smaller alkyl chains.
Chronic/Genotoxicity Suspected (Cat 2) The 3-methylbenzamide core is a known PARP inhibitor . Inhibition of Poly(ADP-ribose) polymerase interferes with DNA repair, posing theoretical mutagenic and reproductive risks [1].
Physical State Solid (Powder) Predicted melting point >80°C based on the bulky cyclooctyl group stabilizing the crystal lattice. Dust generation is the primary exposure vector.

Part 2: PPE Selection Matrix

Do not rely on "standard lab PPE" for this compound. The lipophilicity of the cyclooctyl group requires specific glove permeation standards.

Visual Logic: PPE Decision Tree

Caption: Logical flow for selecting PPE based on physical state and concentration.

PPE_Decision_Tree fill_start fill_start fill_solid fill_solid fill_liquid fill_liquid fill_action fill_action Start Start: Form of Chemical Solid Solid / Powder Start->Solid Liquid Solution (DMSO/EtOH) Start->Liquid Resp_Solid Respiratory Risk: High (Dust) Solid->Resp_Solid Conc_Check Concentration > 10mM? Liquid->Conc_Check Control_Solid Engineering Control: Fume Hood REQUIRED Resp_Solid->Control_Solid PPE_Solid PPE: Double Nitrile Gloves N95 (if outside hood) Tyvek Sleeves Control_Solid->PPE_Solid High_Conc Yes (Stock Solution) Conc_Check->High_Conc High Risk Low_Conc No (Assay Plate) Conc_Check->Low_Conc Low Risk PPE_High PPE: Chem-Resist Apron Splash Goggles Double Gloves High_Conc->PPE_High PPE_Low PPE: Standard Nitrile Safety Glasses Low_Conc->PPE_Low

Detailed PPE Specifications
  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood.

    • Secondary: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator . The dust is the most dangerous vector for deep lung deposition.

  • Hand Protection (Glove Permeation):

    • Material: Nitrile Rubber (minimum 0.11 mm thickness).

    • Protocol: Double Gloving . The outer glove protects against gross contamination; the inner glove protects against permeation if the outer is compromised.

    • Why? The cyclooctyl moiety increases lipophilicity, potentially accelerating permeation through latex or thin vinyl [2].

  • Eye/Face Protection:

    • Powder Handling: Chemical Splash Goggles (indirect venting) to prevent dust entry.

    • Solution Handling: Safety glasses with side shields are acceptable for small volumes (<5 mL).

Part 3: Operational Protocols

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.

  • Preparation:

    • Place the balance inside the fume hood.

    • Lay down a darker absorbent mat (contrast helps visualize white powder spills).

    • Static Control: Use an ionizing bar or anti-static gun. Amides often carry static charge, causing powder to "jump" and aerosolize.

  • Weighing:

    • Tare a pre-labeled glass vial (scintillation vial).

    • Transfer solid using a disposable anti-static spatula. Do not pour from the source container.

    • Cap the source container immediately after transfer.

  • Solubilization:

    • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for benzamides in biological screening.

    • Caution: DMSO is a skin penetrant carrier. If dissolved in DMSO, the chemical will penetrate your skin instantly upon contact.

    • Add solvent gently down the side of the vial to wash down dust. Vortex with the cap tightly sealed.

Protocol B: Spill Response (Solid)

Objective: Remove spill without creating an aerosol cloud.

  • Isolate: Alert nearby personnel. Do not walk through the powder.

  • PPE Upgrade: Put on a second pair of gloves and respiratory protection (if not already wearing).

  • Wet Method (Crucial):

    • Do NOT sweep. Sweeping generates dust.

    • Cover the spill with a paper towel soaked in Ethanol (70%) or water.

    • Wipe from the outside in to contain the material.

  • Disposal: Place all wipes and gloves into a dedicated "Hazardous Solid Waste" bag. Label as "Toxic Organic Solid."

Part 4: Waste Disposal & Deactivation

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "P-Listed" equivalent (Acute Toxin) to ensure incineration.
Liquid Waste (DMSO) Non-Halogenated Organic Solvent StreamDo not mix with oxidizers (e.g., Nitric Acid) as DMSO can react violently.
Glassware Triple Rinse with EthanolCollect the first two rinses as hazardous waste.

Part 5: Emergency Signaling Pathways

In the event of exposure, immediate action is required. This workflow prioritizes the "DMSO Carrier Effect," which accelerates systemic absorption.

Emergency_Response fill_incident fill_incident fill_action fill_action fill_decision fill_decision Incident Exposure Incident Type Type of Contact? Incident->Type Skin_Solid Skin (Solid Powder) Type->Skin_Solid Skin_DMSO Skin (DMSO Solution) Type->Skin_DMSO Eye Eye Contact Type->Eye Action_Wash Brush off -> Wash 15 min (Soap + Water) Skin_Solid->Action_Wash Action_Urgent IMMEDIATE Wash 20 min Do NOT scrub (abrasion) Skin_DMSO->Action_Urgent High Absorption Risk Action_Eye Eye Wash Station 15 min (Hold eyelids open) Eye->Action_Eye Medical Seek Medical Attention Bring Chemical Structure Action_Wash->Medical Action_Urgent->Medical Action_Eye->Medical

Caption: Emergency response workflow distinguishing between solid powder and high-risk DMSO solution exposure.

References

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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